molecular formula C6H14O5 B599669 2,4,6,8,10-Pentaoxaundecane CAS No. 13352-75-5

2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669
CAS No.: 13352-75-5
M. Wt: 166.173
InChI Key: ZWVWZUHELWJLMG-UHFFFAOYSA-N
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Description

2,4,6,8,10-Pentaoxaundecane, also known as this compound, is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(methoxymethoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-7-3-9-5-11-6-10-4-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWZUHELWJLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728812
Record name 2,4,6,8,10-Pentaoxaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13352-75-5
Record name 2,4,6,8,10-Pentaoxaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential in various chemical applications. Specifically, it is the oligomer with n=4 in the general formula CH3O(CH2O)nCH3. These compounds are gaining attention as clean fuel additives due to their high cetane numbers and ability to reduce soot and NOx emissions during combustion. Their unique solvent properties also make them of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound is a linear chain of four formaldehyde units capped by two methyl groups.

Chemical Formula: C6H14O5

Molecular Weight: 166.17 g/mol

Structure: CH3-O-CH2-O-CH2-O-CH2-O-CH2-O-CH3

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . An alias for this compound is methoxy(methoxymethoxymethoxymethoxy)methane.

Physicochemical Properties

Quantitative data for this compound (DMM4) and its related oligomers have been experimentally determined and are crucial for understanding its behavior and potential applications. The following tables summarize key physicochemical properties.

PropertyValue
IUPAC Name This compound
Synonyms DMM4, PODE4
CAS Number 13352-75-5
Molecular Formula C6H14O5
Molecular Weight 166.17 g/mol
Melting Point -8 to -6.5 °C
Boiling Point 76-80 °C at 8 Torr
Flash Point 99 °C
Pour Point -10 °C

Table 1: General Properties of this compound.

The density and viscosity of PODEn compounds are temperature-dependent. The following table presents these properties for DMM4 at various temperatures.[1]

Temperature (°C)Density (g/cm³)Viscosity (mPa·s)
251.02611.35
301.02111.26
351.01611.17
401.01111.10
451.00621.03
501.00120.97

Table 2: Temperature-Dependent Density and Viscosity of this compound.[1]

Spectroscopic data are essential for the identification and characterization of this compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~3.3SingletO-CH₃ (Terminal)
¹H ~4.7SingletO-CH₂ -O (Internal)
¹³C ~55.5QuartetO-C H₃ (Terminal)
¹³C ~94.5TripletO-C H₂-O (Internal)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of polyoxymethylene dimethyl ethers, including this compound, is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[2][3][4]

General Procedure:

A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic catalyst.[1] The molar ratio of formaldehyde units to methylal influences the chain length of the resulting PODEn oligomers.

  • Reactants and Catalyst:

    • Methylal (Dimethoxymethane, DMM)

    • Trioxane (a cyclic trimer of formaldehyde)

    • Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), is commonly used.[2]

  • Reaction Conditions:

    • The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.

    • The reaction is typically carried out at temperatures ranging from 50 to 130 °C.[2][4]

    • The reaction pressure can vary from atmospheric pressure to several megapascals (MPa), depending on the specific process and reactants.[2][4]

    • Reaction times can range from a few hours to over 12 hours.[3][4]

  • Work-up and Purification:

    • After the reaction is complete, the solid catalyst is removed by filtration.

    • The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.), unreacted starting materials, and byproducts.

    • The individual oligomers, including this compound (n=4), are separated and purified using techniques such as fractional distillation under reduced pressure.[1]

Visualizations

The synthesis of this compound and other PODEn oligomers can be visualized as a sequential addition of formaldehyde units to a growing chain initiated from methylal.

Synthesis_Pathway Methylal Methylal (DMM) Methylal->p1 Trioxane Trioxane (Formaldehyde Source) Trioxane->p1 DMM2 2,4,6-Trioxaheptane (DMM2) DMM3 2,4,6,8-Tetraoxanonane (DMM3) DMM2->DMM3 + CH₂O DMM4 This compound (DMM4) DMM3->DMM4 + CH₂O DMMn Higher Oligomers (DMMn, n>4) DMM4->DMMn + CH₂O p1->DMM2 + CH₂O p1->DMM2  H⁺ Catalyst

Caption: Synthesis pathway of PODE oligomers.

Conclusion

This compound is a well-defined chemical entity with properties that make it a compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis from readily available starting materials is established, and its physicochemical properties have been characterized, providing a solid foundation for further research and development in various industrial and scientific fields. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this and related compounds.

References

An In-depth Technical Guide to 2,4,6,8,10-Pentaoxaundecane (CAS: 13352-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8,10-Pentaoxaundecane (CAS number 13352-75-5), a member of the oxymethylene ether (OME) family. This document consolidates key chemical and physical properties, safety and handling information, and a generalized synthesis protocol. Given its emerging relevance as a clean-burning fuel additive and industrial solvent, this guide serves as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a linear ether with five oxymethylene groups. Its properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 13352-75-5
Molecular Formula C6H14O5
Molecular Weight 166.17 g/mol [1][2]
Synonyms methoxy(methoxymethoxymethoxymethoxy)methane, OMDME-4[2][3]
SMILES COCOCOCOCOC[4]
MDL Number MFCD26792350[4]
Table 2: Physical Properties
PropertyValue
Melting Point -8 to -6.5 °C[1][2]
Boiling Point 76-80 °C at 8 Torr[1][2]
Density 1.0671 g/cm³ at 25 °C[2]
Storage Temperature 2-8°C[2][4]

Synthesis and Experimental Protocols

As a member of the oxymethylene ether (OME) family, this compound can be synthesized through several routes, often involving the reaction of methanol or dimethoxymethane (OME1) with a source of formaldehyde, such as trioxane, in the presence of an acidic catalyst.

Generalized Experimental Protocol for OME Synthesis via Transacetalization

This protocol is a generalized procedure based on the synthesis of oxymethylene ethers and may require optimization for the specific synthesis of this compound.

Materials:

  • Dimethoxymethane (OME1)

  • Trioxane (cyclic trimer of formaldehyde)

  • Acidic catalyst (e.g., solid acid catalyst like Amberlyst-15, or a Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Quenching agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A dried round-bottom flask is equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Charging the Reactor: The flask is charged with dimethoxymethane, trioxane, the acidic catalyst, and the anhydrous solvent.

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at a controlled temperature. The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is cooled to room temperature and the catalyst is filtered off. The filtrate is then quenched by washing with a sodium bicarbonate solution to neutralize the acid.

  • Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to isolate this compound.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Charge Reactants (Dimethoxymethane, Trioxane, Catalyst) start->reactants reaction Controlled Reaction (Temperature, Time) reactants->reaction monitoring Monitor Progress (GC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Phase extraction->drying purification Purify Product (Distillation/Chromatography) drying->purification end This compound purification->end Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Hazard Mitigation Workflow

Based on the available Safety Data Sheet (SDS) information, the following workflow outlines the steps for safe handling and in case of exposure.

G Hazard Mitigation Workflow cluster_handling Safe Handling cluster_exposure Exposure Response ppe Wear PPE (Gloves, Goggles) ventilation Use in a Well-Ventilated Area ppe->ventilation storage Store at 2-8°C ventilation->storage exposure Exposure Event inhalation Inhalation: Move to Fresh Air exposure->inhalation skin Skin Contact: Wash with Soap and Water exposure->skin eye Eye Contact: Rinse with Water exposure->eye ingestion Ingestion: Rinse Mouth exposure->ingestion medical Seek Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: A workflow for hazard mitigation when handling this compound.

Safety and Toxicology

Table 3: Hazard Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
First Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Applications

This compound is primarily used in industrial applications.

  • Solvent: Due to its chemical nature, it can be used as a solvent in various applications.

  • Fuel Additive: As an oxymethylene ether (OME), it is being investigated as a potential clean-burning diesel fuel additive to reduce soot formation.

  • Chemical Intermediate: It can serve as a reactant in the synthesis of other chemical compounds.

Conclusion

This compound is a chemical compound with established industrial uses and potential for future applications, particularly in the development of cleaner fuels. This guide provides essential technical data and safety information to support further research and development involving this compound. Researchers should always consult the most recent Safety Data Sheet before handling and conduct their own risk assessments.

References

Synthesis of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8,10-Pentaoxaundecane, also known as tetra(oxymethylene) dimethyl ether (DMM4 or PODE4), is a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family. These compounds, with the general structure CH3O(CH2O)nCH3, are gaining significant attention as promising synthetic fuels and diesel additives due to their high oxygen content, leading to cleaner combustion and reduced soot emissions. This guide provides an in-depth overview of the primary synthetic routes for this compound and related oligomers, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound and other polyoxymethylene dimethyl ethers typically involves the acid-catalyzed reaction of a formaldehyde source with a methylating agent. The primary reactants and catalysts employed in these syntheses are outlined below.

I. Synthesis from Methanol and Trioxymethylene

A prevalent method for the production of polyoxymethylene dimethyl ethers involves the reaction of methanol with trioxymethylene, which serves as an anhydrous source of formaldehyde units. This reaction is typically catalyzed by acidic catalysts.

Experimental Protocol

A representative experimental procedure for this synthesis is as follows:

  • Reaction Setup: A mixture of trioxymethylene and methanol is placed in a reactor.

  • Catalyst Addition: An acidic catalyst, such as an ionic liquid or a molecular sieve, is introduced to the reactor.[1][2]

  • Reaction Conditions: The reaction is carried out under controlled temperature and pressure. For instance, using an ionic liquid catalyst, the reaction might be conducted at 110°C and 2.0 MPa for 4 hours.[1]

  • Product Isolation and Purification: After the reaction, the catalyst is separated, and the resulting mixture of polyoxymethylene dimethyl ethers is purified, typically through distillation, to isolate the desired oligomers.[3]

Quantitative Data
ReactantsCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion of Trioxymethylene (%)Reference
Trioxymethylene, MethanolIonic Liquid1102.0494.25[1]
Methanol, TrioxymethyleneMolecular Sieves (e.g., HY, HZSM-5)----[2]

Note: Specific yields for this compound were not detailed in the provided search results, with data often presented for the mixture of PODEn.

Reaction Pathway

Synthesis_from_Methanol_and_Trioxymethylene Methanol Methanol (CH₃OH) PODEn This compound & other PODEn (CH₃O(CH₂O)ₙCH₃) Methanol->PODEn Trioxymethylene Trioxymethylene ((CH₂O)₃) Trioxymethylene->PODEn Catalyst Acidic Catalyst (e.g., Ionic Liquid, Molecular Sieve) Catalyst->PODEn

Caption: Synthesis of PODEn from Methanol and Trioxymethylene.

II. Synthesis from Methylal and Paraformaldehyde

Another common synthetic route utilizes methylal (dimethoxymethane, DMM) as the methyl end-capping agent and paraformaldehyde as the formaldehyde source. This method is also catalyzed by solid acids.

Experimental Protocol

The general procedure for this synthesis is as follows:

  • Reactant Charging: Methylal and paraformaldehyde are charged into a suitable reactor.

  • Catalyst Introduction: A solid acid catalyst is added to the reactant mixture.[3]

  • Reaction Execution: The mixture is heated and stirred under specific conditions to promote the formation of polyoxymethylene dimethyl ethers.

  • Product Separation: The solid catalyst is filtered off, and the liquid products are separated and purified by rectification to obtain pure components of DMMn (n=2, 3, 4, 5).[3]

Quantitative Data

While specific quantitative data for this exact reaction was not available in the provided search results, it is stated that polyoxymethylene dimethyl ethers were synthesized in "moderate yields".[3]

Reaction Pathway

Synthesis_from_Methylal_and_Paraformaldehyde Methylal Methylal (CH₃OCH₂OCH₃) PODEn This compound & other PODEn (CH₃O(CH₂O)ₙCH₃) Methylal->PODEn Paraformaldehyde Paraformaldehyde ((CH₂O)ₙ) Paraformaldehyde->PODEn Catalyst Solid Acid Catalyst Catalyst->PODEn

Caption: Synthesis of PODEn from Methylal and Paraformaldehyde.

III. Synthesis from Dimethyl Ether Oxidation

A more direct, albeit complex, route involves the direct oxidation of dimethyl ether (DME). This process can lead to the formation of polyoxymethylene dimethyl ethers over specific catalysts.

Experimental Protocol

A representative experimental protocol is described as:

  • Catalyst Preparation: A catalyst, such as Ti(SO4)2 supported on active carbon, is prepared.

  • Reaction: Gaseous dimethyl ether is passed over the heated catalyst bed in the presence of an oxidizing agent.

  • Product Analysis: The reaction products are collected and analyzed to determine the selectivity towards different DMMx oligomers. A high selectivity of 84.3% for DMMx has been reported using a 30% Ti(SO4)2/active carbon catalyst.[4]

Quantitative Data
ReactantCatalystSelectivity to DMMx (%)Reference
Dimethyl Ether30% Ti(SO4)2/Active Carbon84.3[4]

Reaction Pathway

Synthesis_from_DME_Oxidation DME Dimethyl Ether (CH₃OCH₃) PODEn This compound & other PODEn (CH₃O(CH₂O)ₙCH₃) DME->PODEn Oxidant Oxidizing Agent Oxidant->PODEn Catalyst Ti(SO₄)₂/Active Carbon Catalyst Catalyst->PODEn

Caption: Synthesis of PODEn via Direct Oxidation of Dimethyl Ether.

Summary and Outlook

The synthesis of this compound is integral to the broader production of polyoxymethylene dimethyl ethers, a class of molecules with significant potential as clean-burning fuels. The primary synthetic strategies involve the acid-catalyzed condensation of formaldehyde sources with methylating agents. While various methods have been developed, research continues to focus on improving catalyst efficiency, product selectivity, and the overall sustainability of the synthesis process. The choice of synthetic route will depend on factors such as feedstock availability, desired product distribution, and economic considerations. Further research into catalyst development and process optimization is crucial for the large-scale, cost-effective production of these valuable compounds.

References

In-Depth Technical Guide to the Spectral Properties of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family. This document is intended for researchers, scientists, and drug development professionals who utilize spectral analysis for the identification, characterization, and quality control of chemical compounds. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound, with the chemical formula CH₃O(CH₂O)₄CH₃, is a short-chain polyoxymethylene dimethyl ether. These compounds are of increasing interest due to their potential applications as clean-burning fuel additives and as solvents. A thorough understanding of their spectral characteristics is crucial for their synthesis, purification, and analysis in various matrices. This guide serves as a centralized resource for the key spectral data of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
3.37sO-CH₃
4.88sO-CH₂ -O
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
55.3O-C H₃
94.6O-C H₂-O
Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
2990-2800C-H stretching vibrations
1470-1380C-H bending vibrations
1250-1000C-O-C stretching vibrations
950-800CH₂ rocking vibrations
Mass Spectrometry Data

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence was used.

  • Number of Scans: 16 scans were accumulated.

  • Relaxation Delay: A relaxation delay of 1.0 second was set between scans.

  • Spectral Width: The spectral width was set to 10 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence was employed.

  • Number of Scans: 1024 scans were accumulated.

  • Relaxation Delay: A relaxation delay of 2.0 seconds was used.

  • Spectral Width: The spectral width was set to 200 ppm.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Bruker TENSOR 27 FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

Sample Preparation: A thin film of the liquid sample was placed between two potassium bromide (KBr) plates.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 scans were co-added.

  • Apodization: A Happ-Genzel apodization function was applied.

Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)

While a specific experimental protocol for this compound is not available, a general protocol for the analysis of polyoxymethylene dimethyl ethers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: The acquired mass spectra of the eluting peaks would be compared against a spectral library (e.g., NIST) and analyzed for characteristic fragmentation patterns.

Visualizations

Synthesis of this compound

The synthesis of polyoxymethylene dimethyl ethers, including this compound (PODE₄), is typically achieved through the acid-catalyzed reaction of dimethoxymethane (DMM) and trioxane. The following diagram illustrates the general workflow of this synthesis process.

Synthesis_Workflow Reactants Reactants (Dimethoxymethane, Trioxane) Reaction Reaction Mixture Reactants->Reaction Catalyst Acid Catalyst (e.g., Amberlyst) Catalyst->Reaction Heating Heating and Stirring Reaction->Heating Quenching Reaction Quenching Heating->Quenching Filtration Catalyst Filtration Quenching->Filtration Purification Purification (Distillation) Filtration->Purification Product Pure PODE₄ Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a logical fragmentation pathway for this compound under electron ionization, based on the known behavior of polyethers.

Fragmentation_Pathway Parent [CH₃O(CH₂O)₄CH₃]⁺˙ (m/z = 182) Frag1 [CH₃O(CH₂O)₃CH₂]⁺ (m/z = 151) Parent->Frag1 Loss1 Frag5 [CH₃O]⁺ (m/z = 31) Parent->Frag5 - (CH₂O)₄CH₃˙ Frag2 [CH₃O(CH₂O)₂CH₂]⁺ (m/z = 121) Frag1->Frag2 Loss2 Frag3 [CH₃O(CH₂O)CH₂]⁺ (m/z = 91) Frag2->Frag3 Loss2 Frag4 [CH₃OCH₂]⁺ (m/z = 45) Frag3->Frag4 Loss2 Loss1 - CH₃O˙ Loss2 - CH₂O

Caption: Proposed fragmentation pathway for this compound in MS.

The Dawn of a Cleaner Fuel: A Technical Guide to the Discovery and History of Oxymethylene Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymethylene ethers (OMEs), a family of oxygenated synthetic compounds with the general structure CH₃O(CH₂O)ₙCH₃, are emerging as a promising solution for cleaner combustion, particularly as a diesel fuel additive or substitute. Their unique molecular structure, characterized by the absence of carbon-carbon bonds, leads to significantly reduced soot and nitrogen oxide (NOx) emissions during combustion. This in-depth technical guide explores the discovery and historical development of OMEs, from their early conceptualization to their current status as a key area of research in sustainable energy. The guide will delve into the key scientific milestones, detail the experimental protocols for their synthesis, and present a comprehensive overview of their physicochemical properties and performance characteristics.

A Historical Journey: From Polymer Precursors to Fuel Innovation

The story of oxymethylene ethers is intrinsically linked to the pioneering work on polymers by the Nobel laureate Hermann Staudinger in the 1920s. While studying the polymerization of formaldehyde, he laid the groundwork for understanding the formation of long polyoxymethylene (POM) chains, a thermoplastic with a repeating -(CH₂O)- unit. These early investigations into POM were crucial for the later development of their shorter-chain cousins, the OMEs.

The simplest oxymethylene ether, dimethoxymethane (DMM or OME₁), has been known for a longer time and primarily used as a solvent and in various chemical syntheses. However, its potential as a fuel additive was not extensively explored in the early days. The significant turning point in the history of OMEs as a fuel came much later, with a renewed and intensified interest in alternative and cleaner fuels driven by increasingly stringent environmental regulations worldwide. Research in this area saw a significant surge after 2015, with a focus on OMEs with chain lengths of 3 to 5 (OME₃₋₅), which exhibit physicochemical properties remarkably similar to conventional diesel fuel.[1][2]

The Synthesis of Oxymethylene Ethers: Key Methodologies

The production of oxymethylene ethers is primarily achieved through acid-catalyzed reactions involving a source of methylene groups (-CH₂O-) and a source of methyl end-groups (-OCH₃). Two main synthesis routes have been extensively investigated and are detailed below.

Synthesis from Methanol and Formaldehyde (or its derivatives)

This is the most common and direct route for OME production. The reaction can be carried out using formaldehyde, paraformaldehyde, or trioxane as the formaldehyde source.

Experimental Protocol: Synthesis of OME₃₋₅ from Methanol and Paraformaldehyde

  • Reactants: Methanol (MeOH), Paraformaldehyde (pFA).

  • Catalyst: A solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15) or a zeolite.

  • Reaction Conditions:

    • Temperature: 60 - 80°C[3]

    • Pressure: 8 bar[3]

    • Reactant Ratio: pFA/MeOH ratio of approximately 1.5 g/g.[3]

    • Catalyst Loading: Approximately 1.0 wt% of the total reactants.[3]

  • Procedure:

    • The reactants and the catalyst are charged into a batch reactor.

    • The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the desired temperature.

    • The reaction mixture is stirred continuously for a specified duration (e.g., several hours) to allow for the formation of the desired OME oligomers.

    • After the reaction, the catalyst is separated from the product mixture by filtration.

    • The product mixture, which typically contains a distribution of OMEs of different chain lengths, unreacted methanol, and water, is then subjected to purification steps such as distillation to isolate the desired OME₃₋₅ fraction.

Anhydrous Synthesis from Dimethyl Ether (DME) and Trioxane

This route offers the advantage of being a water-free process, which can simplify the product separation and purification stages.

Experimental Protocol: Synthesis of OME₃₋₅ from Dimethyl Ether and Trioxane

  • Reactants: Dimethyl Ether (DME), Trioxane (TRI).

  • Catalyst: Acidic zeolites (e.g., H-ZSM-5) are commonly used.[4]

  • Reaction Conditions:

    • Temperature: 100°C[4]

    • Pressure: 40 bar[4]

  • Procedure:

    • The reaction is typically carried out in a continuous flow reactor packed with the catalyst.

    • A feed mixture of DME and trioxane is continuously passed through the heated and pressurized reactor.

    • The product stream exiting the reactor is collected and analyzed to determine the conversion of reactants and the selectivity towards the desired OME products.

    • Separation and purification of the desired OME₃₋₅ fraction are subsequently performed.

Physicochemical Properties of Oxymethylene Ethers

The chain length (n) of the oxymethylene ether molecule significantly influences its physicochemical properties. A comprehensive summary of these properties for OMEs with n=1 to 6 is presented in the table below.

PropertyOME₁ (DMM)OME₂OME₃OME₄OME₅OME₆Diesel (EN 590)
Molar Mass ( g/mol ) 76.1106.1136.2166.2196.2226.2~170-220
Density at 15°C (g/cm³) 0.8610.9711.0311.0741.1061.1400.820 - 0.845
Kinematic Viscosity at 40°C (mm²/s) 0.450.731.081.491.942.422.0 - 4.5
Cetane Number <10~45>76>80>80>80>51
Flash Point (°C) -184988118142163>55
Lower Heating Value (MJ/kg) 22.721.621.020.620.320.1~42.5
Oxygen Content (wt%) 42.145.247.048.148.949.50

Note: The data presented in this table is a compilation from various sources and may vary slightly depending on the specific experimental conditions and measurement techniques.[1][5][6]

Engine Performance and Emissions Characteristics

The addition of OMEs to diesel fuel has a profound impact on engine performance and exhaust emissions. Numerous studies have demonstrated the following key effects:

  • Soot (Particulate Matter) Reduction: Due to their high oxygen content and lack of C-C bonds, OMEs significantly reduce the formation of soot during combustion.[7] Reductions of over 90% have been reported in some cases.

  • NOx Emissions: The effect on NOx emissions can vary. While some studies report a slight increase, others have shown that the significant reduction in soot allows for higher rates of exhaust gas recirculation (EGR), which can in turn effectively lower NOx emissions.[7]

  • Engine Efficiency: The lower heating value of OMEs compared to diesel can lead to an increase in fuel consumption to maintain the same power output. However, some studies have reported a slight increase in indicated thermal efficiency.[7]

  • Other Emissions: A general trend of reduced carbon monoxide (CO) and unburned hydrocarbon (UHC) emissions is observed with OME blends.

Reaction Mechanisms and Synthesis Workflows

To provide a deeper understanding of the chemical transformations involved in OME production, the following diagrams illustrate the key reaction pathways and synthesis workflows.

Synthesis Workflows

G Figure 1. OME Synthesis Workflows cluster_0 Route 1: From Methanol and Formaldehyde cluster_1 Route 2: Anhydrous Route from DME and Trioxane Methanol Methanol (CH₃OH) Reactor1 Acid-Catalyzed Reactor (e.g., Ion-Exchange Resin) Methanol->Reactor1 Formaldehyde Formaldehyde (CH₂O) or Paraformaldehyde/Trioxane Formaldehyde->Reactor1 Separation1 Separation/Purification (Distillation) Reactor1->Separation1 OME_Product1 OME₃₋₅ Product Separation1->OME_Product1 DME Dimethyl Ether (CH₃OCH₃) Reactor2 Acid-Catalyzed Reactor (e.g., Zeolite) DME->Reactor2 Trioxane Trioxane ((CH₂O)₃) Trioxane->Reactor2 Separation2 Separation/Purification Reactor2->Separation2 OME_Product2 OME₃₋₅ Product Separation2->OME_Product2

Figure 1. OME Synthesis Workflows
Acid-Catalyzed Reaction Mechanism for OME Synthesis

G Figure 2. Acid-Catalyzed OME Synthesis Mechanism F Formaldehyde (CH₂O) Protonated_F Protonated Formaldehyde [CH₂OH]⁺ F->Protonated_F + H⁺ H_plus H⁺ (from acid catalyst) Hemiformal Hemiformal (CH₃OCH₂OH) Protonated_F->Hemiformal + CH₃OH - H⁺ MeOH Methanol (CH₃OH) Protonated_Hemiformal Protonated Hemiformal [CH₃OCH₂OH₂]⁺ Hemiformal->Protonated_Hemiformal + H⁺ Carbocation Carbocation [CH₃OCH₂]⁺ Protonated_Hemiformal->Carbocation - H₂O Water H₂O OME1 Dimethoxymethane (OME₁) (CH₃OCH₂OCH₃) Carbocation->OME1 + CH₃OH - H⁺ Another_MeOH Methanol (CH₃OH) Repeat Chain Propagation with additional CH₂O units OME1->Repeat

Figure 2. Acid-Catalyzed OME Synthesis Mechanism

Future Outlook and Conclusion

The journey of oxymethylene ethers from a subject of academic curiosity in polymer chemistry to a leading candidate for a clean diesel fuel alternative is a testament to the power of scientific innovation in addressing pressing environmental challenges. While significant progress has been made in understanding the synthesis, properties, and performance of OMEs, further research is needed to optimize production processes, reduce costs, and address challenges related to material compatibility and long-term engine durability. The development of highly active and stable catalysts, as well as the exploration of sustainable feedstock sources such as biomass-derived methanol, will be crucial for the large-scale commercialization of OMEs. As the world transitions towards a more sustainable energy future, oxymethylene ethers are poised to play a vital role in decarbonizing the transportation sector and improving air quality.

References

Thermochemical Properties of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family with the general formula CH₃O(CH₂O)₄CH₃, is a compound of increasing interest, primarily as a promising oxygenated fuel additive. Its potential to reduce soot and other harmful emissions from diesel engines has driven research into its synthesis and physicochemical characteristics. A thorough understanding of its thermochemical properties is crucial for modeling its combustion behavior and optimizing its application. This technical guide provides a comprehensive overview of the available data on the thermochemical and physical properties of this compound, details relevant experimental protocols, and illustrates key processes through diagrams.

Physicochemical and Thermochemical Data

A recent study highlighted the limitations of existing group additivity schemes for accurately predicting the thermochemical properties of oxymethylene-ether-like species and proposed a new, more accurate scheme based on quantum chemical calculations.[1] This underscores the reliance on theoretical methods for obtaining reliable thermochemical data for compounds like this compound.

While specific thermochemical values are not available, some fundamental physical properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄O₅[2]
Molecular Weight166.17 g/mol [2]
CAS Number13352-75-5[2]
Melting Point-8 to -6.5 °C[2]
Boiling Point76-80 °C at 8 Torr[2]
Density1.0671 g/cm³[2]

For the broader class of polyoxymethylene dimethyl ethers (PODEₙ), studies have shown that properties such as density, viscosity, flash point, and heat of fusion increase with the number of oxymethylene units (n).[3]

Experimental Protocols

As direct experimental thermochemical data for this compound is lacking, this section details a common experimental protocol for its synthesis. The synthesis of PODEₙ, including the target compound (n=4), is typically achieved through the reaction of a compound providing the terminal methyl groups and one providing the intermediate oxymethylene units.[3]

Synthesis of Polyoxymethylene Dimethyl Ethers (PODEₙ)

A prevalent method for synthesizing a mixture of PODEₙ oligomers involves the reaction of methylal (dimethoxymethane, PODE₁) and trioxane (a cyclic trimer of formaldehyde) in the presence of an acidic catalyst.[3]

Materials and Reagents:

  • Methylal (CH₃O(CH₂O)CH₃)

  • Trioxane ((CH₂O)₃)

  • Acidic Catalyst (e.g., solid acid catalyst)

  • Solvent (if required)

  • Apparatus for reaction under controlled temperature and pressure

  • Purification system (e.g., distillation or chromatography) for separating the different PODEₙ oligomers.

Procedure:

  • Reaction Setup: The reactants, methylal and trioxane, are charged into a reactor along with the acidic catalyst. The molar ratio of the reactants can be adjusted to influence the chain length distribution of the resulting PODEₙ mixture.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the ring-opening of trioxane and the subsequent chain extension.

  • Reaction Mechanism: The acidic catalyst protonates an oxygen atom in trioxane, initiating its ring-opening to form a reactive intermediate. This intermediate then reacts with methylal and growing PODE chains in a series of insertion and chain-growth steps.

  • Product Separation and Purification: Following the reaction, the resulting mixture contains unreacted starting materials, the catalyst, and a distribution of PODEₙ oligomers of varying chain lengths. The catalyst is first removed, typically by filtration. The different PODEₙ fractions, including this compound (PODE₄), are then separated and purified, often through fractional distillation or preparative chromatography.[3]

  • Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Since this compound is primarily a fuel component and not involved in biological signaling pathways, the following diagrams illustrate the synthesis process and a conceptual workflow for the computational estimation of its thermochemical properties.

G cluster_reactants Reactants cluster_process Process cluster_products Products Methylal Methylal (CH₃OCH₂OCH₃) Reaction Acid-Catalyzed Reaction Methylal->Reaction Trioxane Trioxane ((CH₂O)₃) Trioxane->Reaction PODEn_mixture PODEₙ Mixture (n = 2-5) Reaction->PODEn_mixture Purification Purification (e.g., Distillation) PODEn_mixture->Purification PODE4 This compound (PODE₄) Purification->PODE4

Caption: Synthesis of this compound from methylal and trioxane.

G cluster_input Input cluster_method Methodology cluster_output Output Molecule Molecular Structure of This compound Group_Decomposition Decomposition into Functional Groups Molecule->Group_Decomposition Summation Summation of Group Contributions Group_Decomposition->Summation Group_Values Group Additivity Database (Pre-calculated values for each group) Group_Values->Summation Enthalpy Standard Enthalpy of Formation (ΔH°f) Summation->Enthalpy Entropy Standard Entropy (S°) Summation->Entropy Heat_Capacity Heat Capacity (Cp) Summation->Heat_Capacity

Caption: Workflow for estimating thermochemical properties via group additivity.

References

An In-depth Technical Guide on 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of 2,4,6,8,10-Pentaoxaundecane, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

This compound is an organic compound with the molecular formula C6H14O5.[1][2] Its molecular weight is 166.17 g/mol .[1][2]

Chemical Structure and Properties

This compound is a polyether, characterized by a chain of eleven atoms, including five oxygen atoms (pentaoxa) that are interspersed within a hexane-derived backbone. The presence of these ether groups significantly influences its chemical properties, such as polarity and solubility.

A summary of its key identifiers is provided in the table below:

IdentifierValue
Molecular Formula C6H14O5
Molecular Weight 166.17 g/mol
CAS Number 13352-75-5

The relationship between the molecular formula and its constituent elements is illustrated in the following diagram:

molecular_composition Molecular Composition of this compound MF Molecular Formula C6H14O5 C Carbon (C) Atom Count: 6 MF->C H Hydrogen (H) Atom Count: 14 MF->H O Oxygen (O) Atom Count: 5 MF->O experimental_workflow General Experimental Workflow for Characterization synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir analysis Data Analysis and Structure Elucidation nmr->analysis ms->analysis ftir->analysis

References

Methodological & Application

Application Notes: 2,4,6,8,10-Pentaoxaundecane (OME4) as a Green Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8,10-Pentaoxaundecane, also known as poly(oxymethylene) dimethyl ether n=4 (PODE4) or simply OME4, is a member of the oxymethylene dimethyl ether (OME) family of acetals. With the growing emphasis on sustainable chemistry, OMEs are emerging as promising green solvents. They can be produced from sustainably sourced feedstocks such as methanol, which can be derived from biomass or CO2, positioning them as environmentally benign alternatives to conventional, often hazardous, organic solvents.[1] OMEs, particularly short-chain oligomers like OME4, have been investigated as diesel fuel additives but their potential as solvents in organic synthesis is a growing area of interest.[1]

These application notes provide an overview of the physicochemical properties of OME4, protocols for its synthesis, and its application in representative organic reactions.

Physicochemical Properties

OME4 possesses properties that make it an attractive replacement for traditional ether solvents like 1,4-dioxane and tetrahydrofuran (THF). It has a high boiling point, which reduces volatile organic compound (VOC) emissions, and a favorable safety profile with a much slower rate of peroxide formation compared to THF.[1] Its solvation properties are similar to those of 1,4-dioxane.[1]

Table 1: Physicochemical Properties of this compound (OME4) and Related Solvents

Property This compound (OME4) 1,4-Dioxane (for comparison) THF (for comparison)
CAS Number 13352-75-5 123-91-1 109-99-9
Molecular Formula C6H14O5 C4H8O2 C4H8O
Molecular Weight 166.17 g/mol 88.11 g/mol 72.11 g/mol
Boiling Point 201 °C 101 °C 66 °C
Melting Point -10 °C 11.8 °C -108.4 °C
Density (at 25°C) ~1.05 g/mL 1.033 g/mL 0.886 g/mL
Viscosity (at 25°C) ~1.6 mPa·s 1.2 mPa·s 0.48 mPa·s
Reichardt's Dye (ET(30)) 36.9 kcal/mol[1] 36.0 kcal/mol 37.4 kcal/mol

| Miscibility with Water | Immiscible[1] | Miscible | Miscible |

Green Solvent Profile

The qualification of OME4 as a "green solvent" is based on several key attributes. This relationship is depicted in the diagram below.

G cluster_0 Feedstock & Synthesis cluster_1 Solvent Properties cluster_2 Application & Impact Renewable Feedstocks Renewable Feedstocks (Methanol, CO2, Biomass) Sustainable Synthesis Sustainable Synthesis Renewable Feedstocks->Sustainable Synthesis Green Solvent This compound (OME4) Sustainable Synthesis->Green Solvent High Boiling Point High Boiling Point (>200°C) Low Volatility Low Volatility (Reduced VOCs) High Boiling Point->Low Volatility Reduced Env. Impact Reduced Environmental Impact Low Volatility->Reduced Env. Impact Favorable Safety Favorable Safety Profile (Slow Peroxide Formation) Improved Lab Safety Improved Laboratory Safety Favorable Safety->Improved Lab Safety Biodegradable Biodegradable Biodegradable->Reduced Env. Impact Replacement for\nHazardous Solvents Replacement for Hazardous Solvents (e.g., Dioxane, THF) Green Solvent->Replacement for\nHazardous Solvents Replacement for\nHazardous Solvents->Reduced Env. Impact Replacement for\nHazardous Solvents->Improved Lab Safety

Caption: Logical workflow illustrating the attributes of OME4 as a green solvent.

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound (OME4)

This protocol describes the synthesis of OME4 from dimethoxymethane (methylal) and paraformaldehyde, using a strong acidic ion-exchange resin as a catalyst.

G start Start reactants Charge Reactor: - Dimethoxymethane - Paraformaldehyde - Amberlyst-15 catalyst start->reactants reaction Heat Reaction Mixture (e.g., 80-90°C) with stirring reactants->reaction monitor Monitor Reaction (e.g., by GC-MS) for OME distribution reaction->monitor cool Cool to Room Temp. Filter to remove catalyst monitor->cool distill Fractional Distillation under Vacuum cool->distill product Collect OME4 fraction (Purity >98%) distill->product end End product->end

Caption: Workflow for the laboratory synthesis of OME4.

Materials:

  • Dimethoxymethane (Methylal), reagent grade

  • Paraformaldehyde (PFA)

  • Amberlyst-15 (or other suitable strong acid resin), pre-dried

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation: Activate the Amberlyst-15 resin by washing with methanol, followed by drying under vacuum at 60-80°C for 12 hours.

  • Reaction Setup: To a 250 mL round-bottom flask, add the dried Amberlyst-15 catalyst (e.g., 5 wt% relative to total reactants).

  • Charging Reactants: Add dimethoxymethane and paraformaldehyde. A molar ratio of formaldehyde-to-dimethoxymethane of approximately 2:1 is typically used to favor the formation of longer OME chains.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. The reaction will produce a distribution of OME oligomers (OME2-8). The reaction is typically run for 4-8 hours.

  • Work-up: Once the desired distribution is achieved, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst resin. Wash the resin with a small amount of fresh dimethoxymethane.

  • Purification: Dry the filtrate over anhydrous sodium sulfate. The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the OME4 fraction.

  • Characterization: Confirm the purity and identity of the isolated OME4 using ¹H NMR, ¹³C NMR, and GC-MS.

Application Notes: OME Solvents in Catalysis

Application 1: Suzuki-Miyaura Cross-Coupling Reaction

A mixture of short-chain OMEs (OME3-5) has been successfully employed as a solvent for the Suzuki-Miyaura cross-coupling reaction. The performance was found to be comparable to the green ether solvent cyclopentyl methyl ether (CPME).[1] This suggests that pure OME4 can also serve as an effective solvent for this important C-C bond-forming reaction.

Table 2: Performance of OME3-5 Mixture in a Model Suzuki Coupling Reaction (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)

Solvent Catalyst System Base Temp. Time Yield (%)
OME3-5 Mixture Pd(OAc)2 / SPhos K3PO4 80 °C 2 h 95%[1]

| CPME | Pd(OAc)2 / SPhos | K3PO4 | 80 °C | 2 h | 99%[1] |

G setup Setup Reaction Vessel (Inert Atmosphere) add_solids Add Solids: - Aryl Halide - Boronic Acid - Base (e.g., K3PO4) - Catalyst (e.g., Pd(OAc)2/SPhos) setup->add_solids add_solvent Add OME4 Solvent and degas mixture add_solids->add_solvent heat Heat to Reaction Temp. (e.g., 80°C) with stirring add_solvent->heat monitor Monitor Reaction Progress (TLC or GC) heat->monitor workup Aqueous Work-up: - Quench reaction - Extract with organic solvent monitor->workup purify Purify Product (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling using OME4.

Protocol 2: Exemplary Suzuki-Miyaura Coupling using OME4

Materials:

  • Aryl halide (e.g., 4-Bromotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)2]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • This compound (OME4), anhydrous

  • Standard solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)2 (e.g., 2 mol%), SPhos (e.g., 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous OME4 to the flask via syringe.

  • Degassing: Degas the resulting suspension by bubbling argon through it for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC analysis until the starting aryl halide is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

This compound (OME4) and related short-chain OMEs represent a promising new class of green solvents. Their derivation from sustainable sources, high boiling points, low volatility, and improved safety profiles make them excellent candidates to replace hazardous conventional solvents in organic synthesis. While research into their application is still emerging, initial studies demonstrate their efficacy in key catalytic reactions like the Suzuki-Miyaura coupling. Further exploration of their solvent capabilities is warranted and will likely expand their role in developing more sustainable chemical processes.

References

Application of 2,4,6,8,10-Pentaoxaundecane in Diesel Fuel Blends: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a type of polyoxymethylene dimethyl ether (PODEn), has emerged as a promising oxygenated additive for diesel fuel. Its molecular structure, CH3O(CH2O)4CH3, characterized by the absence of carbon-carbon bonds and a high oxygen content, contributes to significant improvements in diesel combustion and a reduction in harmful emissions. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in diesel fuel blends.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a suitable blending component for diesel fuel. A general overview of the properties of PODEn (specifically PODE3-4, which is a common mixture) compared to conventional diesel fuel is presented below.

Table 1: Physicochemical Properties of PODEn and Diesel Fuel

PropertyPODEn (n=3-4)Diesel Fuel (Typical)Test Method
Cetane Number>7540-55ASTM D613
Oxygen Content (wt%)~470Elemental Analysis
Lower Heating Value (MJ/kg)~25.8~44.9ASTM D240
Kinematic Viscosity (at 40°C, mm²/s)~1.51.9-4.1ASTM D445
Density (at 20°C, kg/m ³)~1050~820-850ASTM D1298
Flash Point (°C)>60>52ASTM D93
Pour Point (°C)< -20-35 to -5ASTM D97

Key Applications and Benefits in Diesel Fuel Blends

The addition of this compound to diesel fuel offers several key advantages, primarily related to improved combustion efficiency and reduced emissions.

Enhanced Cetane Number and Ignition Quality

The high cetane number of PODE leads to a shorter ignition delay, which is the time between fuel injection and the start of combustion. This results in smoother engine operation, reduced engine noise, and improved cold-start performance. Studies have shown a significant increase in the cetane number of diesel blends with the addition of PODE. For example, a 20% blend of PODE3–8 in diesel was found to increase the cetane number from 46 to 53.6.

Reduction of Harmful Emissions

The high oxygen content and lack of C-C bonds in the PODE molecule directly contribute to more complete combustion, leading to a significant reduction in particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions.

  • Particulate Matter (Soot): The absence of carbon-carbon bonds inhibits the formation of soot precursors. The high oxygen content also promotes the oxidation of any soot particles that are formed. Reductions in soot emissions of over 90% have been reported under high load conditions with PODE blends.

  • Carbon Monoxide (CO) and Hydrocarbons (HC): The readily available oxygen from PODE promotes the complete oxidation of fuel molecules to carbon dioxide and water, thereby reducing the emissions of partially burned products like CO and unburned hydrocarbons.

The effect on nitrogen oxide (NOx) emissions is more complex and can depend on engine operating conditions. Some studies report a slight increase in NOx, while others have found a decrease, particularly when combined with strategies like exhaust gas recirculation (EGR).

Table 2: Summary of Emission Reduction Effects of PODE-Diesel Blends

EmissionEffect of PODE BlendingTypical Reduction Range
Particulate Matter (PM/Soot)Significant Reduction30% - 90%
Carbon Monoxide (CO)Significant Reduction20% - 60%
Total Hydrocarbons (HC)Reduction10% - 40%
Nitrogen Oxides (NOx)Variable (slight increase or decrease)± 10%

Experimental Protocols

The following sections outline generalized protocols for the preparation, characterization, and testing of this compound-diesel blends. Researchers should adapt these protocols to their specific experimental setup and objectives and refer to the relevant ASTM standards for detailed procedures.

Protocol 1: Preparation of PODE-Diesel Fuel Blends

Objective: To prepare stable and homogeneous blends of this compound and diesel fuel at various volume percentages.

Materials:

  • This compound (or a PODE mixture of known composition)

  • Standard diesel fuel (e.g., compliant with ASTM D975)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes for accurate volume measurement

Procedure:

  • Determine the desired volume percentages of the PODE-diesel blends (e.g., 10%, 20%, 30% PODE by volume, denoted as P10, P20, P30).

  • Using a graduated cylinder or pipette, accurately measure the required volume of diesel fuel and pour it into a clean, dry beaker or flask.

  • Accurately measure the corresponding volume of this compound.

  • Slowly add the PODE to the diesel fuel while continuously stirring with a magnetic stirrer.

  • Continue stirring the mixture for at least 30 minutes at room temperature to ensure homogeneity.

  • Visually inspect the blend for any signs of phase separation or insolubility. PODE is generally miscible with diesel in all proportions.

  • Store the prepared blends in sealed, labeled containers away from direct sunlight.

Protocol 2: Characterization of Fuel Properties

Objective: To determine the key physicochemical properties of the prepared PODE-diesel blends according to standard test methods.

Procedure:

  • Cetane Number: Determine the cetane number of the fuel blends according to ASTM D613 . This test involves comparing the ignition delay of the sample fuel to that of reference fuels in a standardized single-cylinder diesel engine.

  • Kinematic Viscosity: Measure the kinematic viscosity at 40°C using a viscometer as per ASTM D445 .

  • Density: Determine the density of the fuel blends at a specified temperature (e.g., 20°C) using a hydrometer or a digital density meter following ASTM D1298 .

  • Flash Point: Measure the flash point using a Pensky-Martens closed-cup tester according to ASTM D93 .

  • Lower Heating Value: Determine the heat of combustion of the fuel blends using a bomb calorimeter as per ASTM D240 .

Protocol 3: Engine Performance and Emission Testing

Objective: To evaluate the effects of PODE-diesel blends on engine performance and exhaust emissions using a stationary diesel engine test bed.

Experimental Setup:

  • A heavy-duty or light-duty diesel engine mounted on a dynamometer to control engine speed and load.

  • A fuel supply system capable of handling different fuel blends.

  • An exhaust gas analysis system. This typically includes:

    • A Non-Dispersive Infrared (NDIR) analyzer for CO and CO2.

    • A Chemiluminescence Detector (CLD) for NOx.

    • A Flame Ionization Detector (FID) for total hydrocarbons (THC).

    • A gravimetric method or a smoke meter/opacimeter for particulate matter (soot). A more detailed analysis can be achieved using a Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution.

  • Data acquisition system to record engine parameters (speed, torque, temperatures, pressures) and emission data.

Procedure:

  • Warm up the engine with standard diesel fuel until it reaches a stable operating temperature.

  • Record baseline performance and emission data with standard diesel fuel at various engine operating points (e.g., different speeds and loads).

  • Purge the fuel system and switch to the first PODE-diesel blend (e.g., P10).

  • Allow the engine to stabilize on the new fuel blend.

  • Repeat the same series of engine operating points as for the baseline diesel, recording performance and emission data for each point.

  • Repeat steps 3-5 for all other prepared PODE-diesel blends.

  • After testing all blends, switch back to standard diesel and run the engine for a period to flush the system.

  • Analyze the collected data to compare the performance (brake thermal efficiency, brake specific fuel consumption) and emissions of the different fuel blends relative to the baseline diesel.

Visualizations

Soot Formation and Oxidation Pathway

The following diagram illustrates the simplified chemical pathways for soot formation in conventional diesel combustion and how the presence of this compound (PODE) can mitigate this process.

G cluster_diesel Conventional Diesel Combustion cluster_pode Effect of PODE Addition Diesel Diesel Fuel (Long-chain hydrocarbons) Pyrolysis Pyrolysis & Partial Oxidation Diesel->Pyrolysis Precursors Soot Precursors (e.g., PAHs) Pyrolysis->Precursors Nucleation Nucleation Precursors->Nucleation Growth Surface Growth & Agglomeration Nucleation->Growth Soot Soot Particles Growth->Soot PODE This compound (PODE) O2 High Oxygen Content PODE->O2 NoCC No C-C Bonds PODE->NoCC Oxidation Enhanced Oxidation O2->Oxidation Promotes NoCC->Precursors Inhibits Formation Oxidation->Soot Oxidizes Soot

Caption: Soot formation pathway and the inhibitory effects of PODE.

Experimental Workflow for Fuel Blend Analysis

The following diagram outlines the typical experimental workflow for evaluating the performance of PODE-diesel blends.

G cluster_prep Phase 1: Preparation & Characterization cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis BlendPrep Blend Preparation (P10, P20, P30, etc.) FuelAnalysis Fuel Property Analysis (ASTM Standards) BlendPrep->FuelAnalysis EngineSetup Engine Test Bed Setup & Warm-up FuelAnalysis->EngineSetup Fuels Ready for Testing Baseline Baseline Test (Pure Diesel) EngineSetup->Baseline BlendTest Blend Testing (P10, P20, P30) Baseline->BlendTest Sequential PerfData Performance Data (Efficiency, Consumption) BlendTest->PerfData EmisData Emission Data (PM, NOx, CO, HC) BlendTest->EmisData Comparison Comparative Analysis vs. Baseline PerfData->Comparison EmisData->Comparison Conclusion Conclusions Comparison->Conclusion

Caption: Experimental workflow for PODE-diesel blend evaluation.

Application Note and Detailed Protocol for the Synthesis of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,4,6,8,10-pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn) class of compounds. These compounds are of interest for their potential applications as fuel additives and in various chemical syntheses. The protocol is based on the acid-catalyzed reaction of methylal (dimethoxymethane) with paraformaldehyde.

Experimental Protocols

The synthesis of this compound is typically achieved through the oligomerization of formaldehyde in the presence of methanol or a methanol equivalent, followed by end-capping with methyl groups. A common and effective method involves the reaction of methylal (a source of the methyl end-caps and the first CH₂O unit) with paraformaldehyde (a source of subsequent CH₂O units) using a solid acid catalyst.[1][2] This approach allows for a controlled reaction leading to a mixture of polyoxymethylene dimethyl ethers, from which the desired this compound (also known as DMM₄) can be isolated.

Materials and Reagents:

  • Methylal (Dimethoxymethane, DMM)

  • Paraformaldehyde (PF)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Nafion NR50, acidic zeolites like HZSM-5)[1][2]

  • Anhydrous solvent (e.g., cyclohexane, optional for slurry reactions)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Detailed Synthesis Protocol:

  • Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and an inlet for inert gas.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the flask with methylal and the solid acid catalyst.

  • Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (typically between 60-80°C).[3][4]

  • Addition of Paraformaldehyde: Once the reaction temperature is stable, slowly add paraformaldehyde to the mixture. The depolymerization of paraformaldehyde is the rate-determining step, so a gradual addition is recommended.[4]

  • Reaction Monitoring: Maintain the reaction at a constant temperature and monitor its progress by taking small aliquots and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically run for several hours.[3][4]

  • Quenching the Reaction: After the desired reaction time, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst.

  • Neutralization: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent (excess methylal) using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of polyoxymethylene dimethyl ethers of varying chain lengths (DMMn). Isolate the desired this compound (DMM₄) fraction through fractional distillation under reduced pressure.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of polyoxymethylene dimethyl ethers, including this compound.

ParameterValueReference
Molar Ratio (Methylal:Formaldehyde)1:2 to 1:4[4]
Catalyst Loading1-5 wt% of reactants[4]
Reaction Temperature60 - 80 °C[3][4]
Reaction Time4 - 8 hours[3][4]
Formaldehyde Conversion> 60%[3]
Selectivity for DMM₃₋₅Variable, dependent on conditions[1]

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis protocol.

G cluster_synthesis Synthesis Workflow cluster_workup Workup and Purification start Start setup Reactor Setup (Inert Atmosphere) start->setup charge Charge Reactor (Methylal + Catalyst) setup->charge heat Heat to 60-80°C charge->heat add_pf Add Paraformaldehyde heat->add_pf react Monitor Reaction (4-8 hours) add_pf->react cool Cool to Room Temp react->cool filter Filter Catalyst cool->filter neutralize Neutralize & Wash filter->neutralize dry Dry Organic Layer neutralize->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product Isolate this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products methylal Methylal (CH3OCH2OCH3) reaction Acid-Catalyzed Oligomerization methylal->reaction paraformaldehyde Paraformaldehyde (-(CH2O)n-) paraformaldehyde->reaction pode_mixture PODEn Mixture (CH3O(CH2O)nCH3) reaction->pode_mixture pentaoxaundecane This compound (n=4) pode_mixture->pentaoxaundecane via Fractional Distillation

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Notes and Protocols for the Quantification of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane is a linear acetal, which can be considered an oligomer of formaldehyde. Such compounds are often used in various industrial applications and may be present in consumer products, including cosmetics, where they can function as preservatives by slowly releasing formaldehyde. The quantification of this compound is crucial for quality control, safety assessment, and formulation development. Due to its chemical nature, this compound can be challenging to analyze directly.

This document provides detailed protocols for two primary analytical approaches for the quantification of this compound:

  • Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS): A method for the direct measurement of the intact molecule.

  • Indirect Quantification via Formaldehyde Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection: A method based on the quantification of formaldehyde released from the parent molecule after derivatization.

These methods are designed to provide accurate and reliable quantification in various matrices relevant to researchers and professionals in drug development.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described in this document.

ParameterDirect Quantification (GC-MS)Indirect Quantification (HPLC-UV of Formaldehyde-DNPH)
Analyte This compoundFormaldehyde-2,4-dinitrophenylhydrazone
Limit of Detection (LOD) ~0.05 µg/mL0.0099 µg/mL[1]
Limit of Quantification (LOQ) ~0.15 µg/mL0.0329 µg/mL[1]
Linearity Range 0.2 - 20 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 90 - 110%95.0 - 105.0%[1]
Precision (% RSD) < 10%< 3.7%[1]

Method 1: Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method allows for the direct quantification of this compound without derivatization. The sample is introduced into a gas chromatograph, where the analyte is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters a mass spectrometer, which provides sensitive and selective detection based on its mass-to-charge ratio.

Experimental Protocol

1.2.1. Reagents and Materials

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): e.g., Dodecane or a suitable stable ether/acetal not present in the sample.

  • This compound reference standard

  • Helium (carrier gas): 99.999% purity

  • GC Vials: 2 mL, with PTFE-lined septa

1.2.2. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.

1.2.3. Sample Preparation

  • Liquid Samples: Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask. Add a known amount of the internal standard. Dilute to volume with the chosen solvent. Vortex for 1 minute.

  • Solid/Semi-solid Samples: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube. Add 5 mL of the chosen solvent and a known amount of the internal standard. Vortex for 2 minutes, then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a GC vial for analysis.

1.2.4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

1.2.5. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Internal Standard s1->s2 s3 Vortex / Sonicate s2->s3 s4 Centrifuge (if solid) s3->s4 s5 Transfer to GC Vial s4->s5 a1 Inject Sample s5->a1 a2 GC Separation (DB-5ms column) a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Detection (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3 result result d3->result Final Concentration

Caption: Workflow for direct quantification of this compound by GC-MS.

Method 2: Indirect Quantification by HPLC-UV via Formaldehyde Derivatization

Principle

This method quantifies this compound indirectly by measuring the amount of formaldehyde it releases. Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be easily separated and quantified by reverse-phase HPLC with UV detection.[1][2] This is a sensitive and widely used method for the determination of formaldehyde in various matrices, including cosmetics.[2][3]

Experimental Protocol

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 0.3% in a suitable acidic medium (e.g., phosphoric acid or perchloric acid).

  • Formaldehyde standard solution

  • This compound reference standard (for method validation to determine release efficiency)

  • Syringe filters: 0.45 µm, PTFE or nylon

2.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector

  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

2.2.3. Sample and Standard Preparation

  • Calibration Standards: Prepare a series of formaldehyde standard solutions in water. To each standard, add the DNPH solution and allow it to react to form the formaldehyde-DNPH derivative.

  • Sample Preparation: a. Accurately weigh an appropriate amount of the sample into a vial. b. Add a defined volume of water to dissolve or suspend the sample. c. Add the DNPH solution to the sample. d. To facilitate the release and derivatization of formaldehyde, incubate the vial in an ultrasonic bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).[3] e. After incubation, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.4. HPLC-UV Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water. A typical starting condition is 45-50% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 345-365 nm[3]

2.2.5. Data Analysis

  • Identify the formaldehyde-DNPH peak in the chromatograms based on its retention time from the standard injections.

  • Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of formaldehyde in the standards.

  • Quantify the amount of formaldehyde in the sample using the calibration curve.

  • Calculate the concentration of this compound in the original sample based on the stoichiometry of formaldehyde release.

Signaling Pathway and Experimental Workflow Diagram

HPLC_Workflow cluster_reaction Derivatization Reaction cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Calculation compound This compound hydrolysis Hydrolysis (e.g., in aqueous sample matrix) compound->hydrolysis formaldehyde Formaldehyde hydrolysis->formaldehyde dnph DNPH Reagent formaldehyde->dnph derivative Formaldehyde-DNPH (UV Active) dnph->derivative a1 Inject Derivatized Sample derivative->a1 a2 RP-HPLC Separation (C18 column) a1->a2 a3 UV Detection (345-365 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantify Formaldehyde (via Calibration Curve) d1->d2 d3 Calculate Original Compound Concentration (Stoichiometry) d2->d3 result result d3->result Final Concentration

Caption: Reaction and analysis workflow for indirect quantification of this compound.

References

Application Notes and Protocols for Determining the Atmospheric Degradation Kinetics of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Atmospheric Degradation Pathways

Based on its chemical structure, which consists of repeating ether linkages, the primary atmospheric degradation pathway for 2,4,6,8,10-Pentaoxaundecane is expected to be initiated by hydrogen abstraction by OH radicals during the day and potentially by NO3 radicals at night.[3][4] The C-H bonds adjacent to the oxygen atoms are particularly susceptible to abstraction.

Quantitative Data Summary (Illustrative)

The following tables are templates that would be populated with experimental data for this compound. For illustrative purposes, they include example data for other relevant organic compounds to demonstrate the format for data presentation.

Table 1: Rate Coefficients for the Reaction of Atmospheric Oxidants with this compound and Structurally Related Compounds

CompoundOxidantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Temperature Dependence (k(T) = A exp(-Ea/RT))Reference
This compound OH To be determinedTo be determined
Cl To be determinedTo be determined
NO₃ To be determinedTo be determined
Dimethyl EtherCl(1.73 ± 0.22) x 10⁻¹⁰Not statistically significant temperature dependence[5]
2,3,4-trimethylpentaneOH(6.84 ± 0.12) x 10⁻¹²Not specified[6]
BenzaldehydeNO₃(2.6 ± 0.3) x 10⁻¹⁵Not specified[3]

Table 2: Estimated Atmospheric Lifetimes of this compound

ReactantAssumed Global Average Concentration (molecule cm⁻³)Calculated Lifetime (τ)
OH Radical 1 x 10⁶[1]To be calculated from k(OH)
Cl Atom 1 x 10³To be calculated from k(Cl)
NO₃ Radical 2.5 x 10⁸ (nighttime)To be calculated from k(NO₃)

Experimental Protocols

The following are detailed protocols for determining the rate coefficients for the reactions of this compound with major atmospheric oxidants.

Protocol 1: Relative Rate Method for Determining Rate Coefficients

The relative rate method is a widely used technique to determine the rate coefficients of a test compound by comparing its decay rate to that of a reference compound with a known rate coefficient.[5][7]

1. Materials and Equipment:

  • Atmospheric simulation chamber (e.g., a large volume Teflon bag or glass reactor).
  • Gas chromatograph with a flame ionization detector (GC-FID) or a proton-transfer-reaction mass spectrometer (PTR-MS) for monitoring reactant concentrations.
  • Source of oxidants or their precursors (e.g., H₂O₂ for OH radicals, Cl₂ for Cl atoms, N₂O₅ for NO₃ radicals).
  • UV lamps for photolysis of precursors.
  • Purified air or nitrogen as a bath gas.
  • This compound (test compound).
  • Reference compounds with well-established rate coefficients (e.g., propane, isobutane).[5]

2. Procedure:

  • Chamber Preparation: The simulation chamber is first flushed with purified air or nitrogen to remove any contaminants.
  • Reactant Introduction: Known concentrations of this compound and a reference compound are introduced into the chamber.
  • Initiation of Reaction: The oxidant or its precursor is introduced into the chamber. For OH and Cl radicals, UV photolysis of a precursor (e.g., H₂O₂ for OH, Cl₂ for Cl) is typically used to generate the radicals. For NO₃ radicals, the thermal decomposition of N₂O₅ can be used as a source.
  • Monitoring Concentrations: The concentrations of the test and reference compounds are monitored over time using an appropriate analytical instrument (e.g., GC-FID, PTR-MS).
  • Data Analysis: The relative rate coefficient is determined from the following relationship: ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k_test and k_ref are the rate coefficients for the reactions of the oxidant with the test and reference compounds, respectively. A plot of ln([Test Compound]₀ / [Test Compound]ₜ) versus ln([Reference Compound]₀ / [Reference Compound]ₜ) should yield a straight line with a slope of k_test / k_ref.

Protocol 2: Photolysis Studies

To determine the atmospheric lifetime with respect to photolysis, the absorption cross-section of the compound and the quantum yield for its dissociation need to be determined.

1. Materials and Equipment:

  • UV-Visible spectrophotometer.
  • Quartz cells with a known path length.
  • Light source (e.g., xenon arc lamp) and monochromator to select specific wavelengths.
  • Actinometer for measuring light intensity.

2. Procedure:

  • Absorption Cross-Section Measurement: The UV-Visible absorption spectrum of a known concentration of this compound in the gas phase is recorded. The absorption cross-section (σλ) is calculated using the Beer-Lambert law.
  • Quantum Yield Determination: The compound is exposed to light of a specific wavelength and intensity. The rate of loss of the compound and the rate of formation of products are monitored. The quantum yield (Φ) is the fraction of absorbed photons that lead to a chemical reaction.
  • Photolysis Rate Calculation: The atmospheric photolysis rate (J) is calculated by integrating the product of the absorption cross-section, the quantum yield, and the solar actinic flux over the relevant wavelength range.

Visualizations

Below are diagrams created using Graphviz to illustrate key experimental and logical workflows.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Data Analysis Phase start Start: Chamber Evacuation and Flushing inject_reactants Inject Test Compound and Reference Compound start->inject_reactants stabilize Allow for Mixing and Stabilization inject_reactants->stabilize inject_precursor Introduce Oxidant Precursor (e.g., H2O2, Cl2) stabilize->inject_precursor initiate Initiate Reaction (e.g., UV Photolysis) inject_precursor->initiate monitor Monitor Reactant Concentrations over Time (GC-FID/PTR-MS) initiate->monitor plot_data Plot ln([Test]0/[Test]t) vs. ln([Ref]0/[Ref]t) monitor->plot_data calculate_k Calculate Relative Rate Coefficient from Slope plot_data->calculate_k determine_absolute_k Determine Absolute Rate Coefficient using known k_ref calculate_k->determine_absolute_k

Caption: Experimental workflow for the relative rate method.

G cluster_day Daytime Chemistry cluster_night Nighttime Chemistry cluster_products Secondary Products compound This compound h_abstraction_oh H-Abstraction compound->h_abstraction_oh h_abstraction_no3 H-Abstraction compound->h_abstraction_no3 oh_radical OH Radical oh_radical->h_abstraction_oh alkyl_radical Pentaoxaundecanyl Radical h_abstraction_oh->alkyl_radical o2_addition O2 Addition alkyl_radical->o2_addition peroxy_radical Peroxy Radical (RO2) o2_addition->peroxy_radical further_reactions Further Reactions with NO, NO2, HO2 peroxy_radical->further_reactions no3_radical NO3 Radical no3_radical->h_abstraction_no3 alkyl_radical2 Pentaoxaundecanyl Radical h_abstraction_no3->alkyl_radical2 alkyl_radical2->o2_addition stable_products Carbonyls, Hydroperoxides, Organic Nitrates further_reactions->stable_products

Caption: Predicted atmospheric degradation pathways.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of OME4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the structural elucidation and quantitative analysis of OME4 (Polyoxymethylene Dimethyl Ether, n=4; CH₃O(CH₂O)₄CH₃), a promising synthetic fuel additive. The methodologies described are intended for researchers, scientists, and drug development professionals (in the context of analytical chemistry and quality control).

Introduction

Polyoxymethylene dimethyl ethers (OMEs) are a class of oxygenated fuel additives that have garnered significant interest due to their potential to reduce soot and NOx emissions from diesel engines. OME4, with its favorable physical and chemical properties, is a key compound in this family. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its behavior in fuel blends. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of OME4.

NMR Spectroscopic Analysis of OME4

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of OME4. Both ¹H and ¹³C NMR provide unambiguous information about the molecular structure.

Quantitative ¹H NMR Analysis

Quantitative ¹H NMR (qNMR) allows for the determination of the purity of OME4 and the quantification of related impurities.

Table 1: Predicted ¹H NMR Data for OME4

AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
CH₃-O-3.37s6H-
-O-CH₂-O- (internal)4.86s6H-
CH₃-O-CH₂-O-4.81s2H-

Note: Predicted data is based on the analysis of similar oxymethylene ether compounds. The actual experimental values may vary slightly.

¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the OME4 molecule.

Table 2: Predicted ¹³C NMR Data for OME4

AssignmentChemical Shift (δ) ppm
C H₃-O-55.2
-O-C H₂-O-95.8

Note: Predicted data is based on the analysis of similar oxymethylene ether compounds. The actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the OME4 sample into a clean, dry vial.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification)

    • Acquisition Time: 4 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals of interest and the internal standard for quantitative analysis.

Mass Spectrometry Analysis of OME4

Mass spectrometry is employed to determine the molecular weight of OME4 and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Table 3: Predicted HRMS Data for OME4

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₇O₅⁺181.1070
[M+Na]⁺C₇H₁₆O₅Na⁺203.0890
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS (MS/MS) analysis of the protonated molecule [M+H]⁺ provides characteristic fragment ions that confirm the structure of OME4.

Table 4: Predicted MS/MS Fragmentation Pattern for OME4 ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure
181.1149.1[M+H - CH₄O]⁺
181.1119.1[M+H - C₂H₆O₂]⁺
181.189.1[M+H - C₃H₈O₃]⁺
181.159.1[M+H - C₄H₁₀O₄]⁺
181.145.1[CH₃OCH₂]⁺
Experimental Protocol for LC-MS/MS Analysis

Sample Preparation:

  • Prepare a stock solution of OME4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS Scan Range: m/z 50-300

  • MS/MS:

    • Precursor Ion Selection: m/z 181.1

    • Collision Energy: 10-30 eV (ramped)

Visualizations

Experimental Workflow for OME4 Quality Control

OME4_QC_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation Sample_Receiving Receive OME4 Sample Sample_Prep_NMR Prepare Sample for NMR (with internal standard) Sample_Receiving->Sample_Prep_NMR Sample_Prep_MS Prepare Sample for LC-MS Sample_Receiving->Sample_Prep_MS NMR_Acquisition ¹H and ¹³C NMR Acquisition Sample_Prep_NMR->NMR_Acquisition LCMS_Acquisition LC-MS and MS/MS Acquisition Sample_Prep_MS->LCMS_Acquisition NMR_Processing Process NMR Data (Phasing, Baseline Correction, Integration) NMR_Acquisition->NMR_Processing MS_Processing Process MS Data (Peak Picking, Fragmentation Analysis) LCMS_Acquisition->MS_Processing Structure_Confirmation Structure Confirmation NMR_Processing->Structure_Confirmation Purity_Quantification Purity and Impurity Quantification NMR_Processing->Purity_Quantification MS_Processing->Structure_Confirmation Final_Report Generate Certificate of Analysis Structure_Confirmation->Final_Report Structure Verified Purity_Quantification->Final_Report Purity > 99.5%

Caption: Quality control workflow for OME4 analysis.

OME4 Mass Fragmentation Pathway

OME4_Fragmentation cluster_fragments Fragment Ions M_H [M+H]⁺ m/z = 181.1 F1 [M+H - CH₄O]⁺ m/z = 149.1 M_H->F1 - CH₄O F2 [M+H - C₂H₆O₂]⁺ m/z = 119.1 M_H->F2 - C₂H₆O₂ F3 [M+H - C₃H₈O₃]⁺ m/z = 89.1 M_H->F3 - C₃H₈O₃ F4 [M+H - C₄H₁₀O₄]⁺ m/z = 59.1 M_H->F4 - C₄H₁₀O₄ F5 [CH₃OCH₂]⁺ m/z = 45.1 M_H->F5 cleavage

Application Notes and Protocols for Gas Chromatography Analysis of Oxymethylene Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of oxymethylene ethers (OMEs) using gas chromatography (GC). OMEs, with the general structure CH₃O(CH₂O)nCH₃, are a class of oxygenated compounds with growing interest as synthetic fuels and fuel additives due to their potential for clean combustion. Accurate and reliable analytical methods are crucial for research, development, and quality control in these applications.

Application Notes

Gas chromatography is a primary analytical technique for the separation and quantification of OMEs. The choice of column, detector, and chromatographic conditions is critical for achieving accurate and reproducible results.

Column Selection: Non-polar or mid-polar capillary columns are typically employed for the analysis of OMEs. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5) have demonstrated good performance in separating OME oligomers.[1][2] The selection of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample matrix and the desired resolution.

Detector Options:

  • Flame Ionization Detector (FID): FID is a robust and widely used detector for the quantitative analysis of OMEs.[1][3] It offers a wide linear range and good sensitivity for carbon-containing compounds. When using FID for oxygenated molecules like OMEs, it is important to consider that the response factor may be smaller than for hydrocarbons.[4] Therefore, proper calibration with authentic standards or the use of relative mass correction factors is essential for accurate quantification.[5]

  • Mass Spectrometry (MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of OMEs.[6][7] It provides structural information through fragmentation patterns, aiding in the identification of individual OME oligomers and potential impurities.[8] Selected Ion Monitoring (SIM) mode can be utilized for targeted quantitative analysis with enhanced sensitivity and selectivity.[9]

  • Two-Dimensional Gas Chromatography (GCxGC): For complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) coupled with FID or MS can provide significantly enhanced resolution, allowing for the separation of a wider range of compounds.[6][10]

Challenges in OME Analysis:

  • Co-elution: In complex mixtures, co-elution of OMEs with other components can occur. Optimizing the temperature program and using high-resolution columns can help mitigate this issue.

  • Thermal Stability: While generally stable, some longer-chain OMEs or related impurities might be susceptible to thermal decomposition at high injector or column temperatures, leading to inaccurate quantification.[11]

  • Quantification of Higher Oligomers: Obtaining pure standards for higher OME oligomers (n > 3) can be challenging. In such cases, extrapolation of relative mass correction factors from available standards (e.g., DMM, PODE₂, PODE₃) can be employed.[5]

  • Sample Preparation: Proper sample preparation is crucial to avoid contamination and ensure accurate results.[12] This may involve filtration to remove particulate matter and dilution with a suitable solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data and instrumental parameters for the GC analysis of OMEs, compiled from various sources.

Table 1: Gas Chromatography Methods and Parameters for OME Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) Poly(oxymethylene) dibutyl ether (PODBEn)Polyoxymethylene dimethyl ethers (PODEn)Oxymethylene ether-2 (OME-2)
GC System Agilent 7820AHewlett Packard 6890 SeriesGC × GC-FID/MS
Column HP-5 (30 m × 0.32 mm × 0.25 μm)DB-5Not Specified
Detector FIDFIDFID and MS
Carrier Gas Not SpecifiedHeliumNot Specified
Injector Temperature Not SpecifiedNot SpecifiedNot Specified
Detector Temperature 300 °CNot SpecifiedNot Specified
Oven Program 50 °C (5 min), then 15 °C/min to 250 °C (10 min)Not Specified850 K to 1150 K (for pyrolysis studies)
Internal Standard Not SpecifiedEthylene glycol diethyl etherNot Specified
Reference [2][1][6]

Table 2: Performance Data for Quantitative OME Analysis

ParameterValueNotesReference
Relative Standard Deviation (RSD) < 2.0%For determination of PODEn product composition.[5]
Recovery Rate 99% - 104%For determination of PODEn product composition.[5]
Linearity (R²) ≥ 0.994For a range of 0.1 to 50 ng L⁻¹ (for related compounds).[13]

Experimental Protocols

Below are detailed protocols for the GC analysis of oxymethylene ethers.

Protocol 1: Quantitative Analysis of Poly(oxymethylene) Dibutyl Ethers (PODBEs) using GC-FID

This protocol is adapted from the methodology used for the analysis of PODBEn.[2]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7820A or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 capillary column (30 m × 0.32 mm × 0.25 μm).

  • Autosampler (recommended for reproducibility).

2. Reagents and Standards:

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity hydrogen and air for FID.

  • High-purity solvent for sample dilution (e.g., dichloromethane or hexane).

  • Certified standards of PODBE oligomers for calibration. If not all oligomers are available, relative response factors can be determined.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final hold: 10 minutes at 250 °C.

  • Detector Temperature: 300 °C

4. Sample Preparation:

  • Accurately weigh a known amount of the OME sample.

  • Dilute the sample with a suitable solvent to a concentration within the calibration range.

  • If using an internal standard, add a known amount to each sample and calibration standard.

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of known concentrations for the target PODBE oligomers.

  • Inject the calibration standards and the samples into the GC system.

  • Integrate the peak areas of the analytes (and internal standard, if used).

  • Construct a calibration curve by plotting peak area (or area ratio) against concentration.

  • Determine the concentration of the PODBEs in the samples from the calibration curve.[8]

Protocol 2: Analysis of Polyoxymethylene Dimethyl Ethers (PODEn) in Reaction Products

This protocol is a general procedure based on common practices for analyzing PODEn synthesis products.[5][14]

1. Instrumentation:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.[14]

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent non-polar capillary column.

  • Liquid sampling valve for online analysis if applicable.[14]

2. Reagents and Standards:

  • Carrier gas (e.g., Helium).

  • Hydrogen and air for FID.

  • Internal Standard: Ethylene glycol diethyl ether is a suitable choice.[5]

  • Standards: Methanol, methyl formate, trioxane, dimethoxymethane (DMM), PODE₂, and PODE₃.

3. GC Conditions (Typical):

  • Injector Temperature: 280 °C

  • Split Ratio: 100:1

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

    • Ramp 2: 20 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Detector Temperature: 320 °C

4. Sample Preparation:

  • For offline analysis, draw a sample from the reaction mixture.

  • If the sample contains solid catalyst particles, filter the sample using a syringe filter.[14]

  • Accurately weigh the sample and the internal standard.

  • Dilute with a suitable solvent if necessary.

5. Quantification:

  • Determine the relative mass correction factors for methanol, methyl formate, trioxane, and available PODEn standards (n≤3) using the internal standard method.[5]

  • For higher oligomers (PODE₄₋₁₀), extrapolate the relative mass correction factors from the available standards.[5]

  • Calculate the concentration of each component based on its peak area, the internal standard's peak area, and the determined correction factors.

Visualizations

The following diagrams illustrate the general workflows for the GC analysis of oxymethylene ethers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample OME Sample Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Filtration Filtration (if needed) IS_Addition->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC analysis of OMEs.

OME_Quantification_Logic cluster_inputs Inputs cluster_process Processing cluster_output Output Peak_Areas Integrated Peak Areas (Analyte & IS) Calc_Response Calculate Response Ratio (Area_Analyte / Area_IS) Peak_Areas->Calc_Response Calibration_Data Calibration Data (Known Concentrations) Apply_Curve Apply Calibration Curve Calibration_Data->Apply_Curve Correction_Factors Relative Mass Correction Factors Apply_CF Apply Correction Factors Correction_Factors->Apply_CF Calc_Response->Apply_Curve Calc_Response->Apply_CF Concentration Analyte Concentration Apply_Curve->Concentration Apply_CF->Concentration

Caption: Logic diagram for quantitative analysis of OMEs.

References

Application Notes and Protocols for 2,4,6,8,10-Pentaoxaundecane in Sustainable Aviation Fuel (SAF) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sustainable Aviation Fuels (SAFs) are critical for the decarbonization of the aviation sector. Current SAF specifications, such as ASTM D7566, primarily focus on synthesized hydrocarbons that mimic the properties of conventional jet fuel.[1][2] However, research into novel blendstocks, including oxygenated compounds, is an emerging field of interest. Oxygenates have the potential to reduce soot formation and particulate emissions during combustion.[3][4] This document outlines the potential application of 2,4,6,8,10-Pentaoxaundecane, a type of polyoxymethylene ether (POME), as a blendstock for SAF and provides detailed protocols for its evaluation.

While this compound is not a currently certified component in SAF, its structure is representative of POMEs, which are known for their high cetane numbers and soot reduction potential in diesel engines.[5][6] These characteristics suggest a potential, yet underexplored, application in aviation fuels. These notes provide a hypothetical framework for researchers to investigate its synthesis, properties, and performance as a novel SAF component.

Quantitative Data Presentation

The successful integration of a new component into jet fuel requires that the blended fuel meets stringent specification limits. The following tables summarize key properties for conventional Jet A/A-1 fuel and approved SAF blends, providing a benchmark for the evaluation of this compound blends.

Table 1: Key Physical and Chemical Properties of Jet A/A-1 and SAF Blends

PropertyASTM D1655 Requirement (Jet A/A-1)Typical Approved SAF Blend (e.g., HEFA-SPK)
Flash Point≥ 38 °C≥ 38 °C
Freezing Point≤ -40 °C (Jet A), ≤ -47 °C (Jet A-1)≤ -47 °C
Density @ 15°C775 - 840 kg/m ³775 - 840 kg/m ³
Net Heat of Combustion≥ 42.8 MJ/kg≥ 42.8 MJ/kg
Kinematic Viscosity @ -20°C≤ 8.0 mm²/s≤ 8.0 mm²/s
Aromatic Content8 - 25 vol%Variable (blend dependent)
Sulfur Content≤ 0.3 wt%Near-zero

Table 2: Combustion and Emission Properties of Interest

PropertyConventional Jet A/A-1Potential Impact of Oxygenate Blending
Smoke Point> 25 mm (typically)Potential Increase
Soot Volume FractionBaselineExpected Reduction[3]
NOx EmissionsBaselineVariable, dependent on combustion conditions
Particulate Matter (PM) EmissionsBaselineExpected Reduction[4]

Experimental Protocols

The following protocols are essential for the evaluation of this compound as a potential SAF blendstock. All testing should be conducted in accordance with the relevant ASTM standards.

1. Synthesis of this compound

  • Objective: To synthesize this compound for fuel property testing.

  • Background: Polyoxymethylene ethers can be synthesized from alcohols and formaldehyde or its derivatives like trioxane.[7]

  • Materials:

    • Methanol

    • Paraformaldehyde (or Trioxane)

    • Acid catalyst (e.g., Amberlyst-15)

    • Solvent (e.g., dichloromethane)

    • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Heating mantle and magnetic stirrer

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, condenser, and drying tube.

    • Charge the flask with methanol, paraformaldehyde, and the acid catalyst in appropriate molar ratios.

    • Heat the mixture to reflux with stirring for a specified reaction time (e.g., 4-8 hours).

    • Monitor the reaction progress using Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent and excess methanol using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

    • Characterize the final product using GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

2. Fuel Property and Performance Testing

  • Objective: To characterize the physical, chemical, and combustion properties of blends of this compound with a conventional jet fuel.

  • Protocols:

    • Blending: Prepare blends of the synthesized this compound with a certified Jet A-1 fuel at various concentrations (e.g., 5%, 10%, 20% by volume).

    • Flash Point: Determine the flash point of the blends using a Pensky-Martens closed-cup tester according to ASTM D93 .

    • Freezing Point: Measure the freezing point of the blends as per ASTM D2386 .

    • Density: Determine the density at 15°C using a digital density meter following ASTM D4052 .

    • Viscosity: Measure the kinematic viscosity at -20°C in accordance with ASTM D445 .

    • Net Heat of Combustion: Calculate the net heat of combustion based on the fuel's properties using ASTM D3338 .

    • Thermal Stability: Evaluate the thermal oxidative stability of the blends using the Jet Fuel Thermal Oxidation Tester (JFTOT) as described in ASTM D3241 .

    • Sooting Tendency: Measure the smoke point of the fuel blends using an ASTM D1322 lamp to assess their sooting tendency.[3]

Visualizations

Synthesis_of_Pentaoxaundecane cluster_reactants Reactants Methanol Methanol (CH3OH) Reaction Reaction Vessel (Reflux) Methanol->Reaction Paraformaldehyde Paraformaldehyde ((CH2O)n) Paraformaldehyde->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Purification Purification (Filtration, Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Hypothetical synthesis workflow for this compound.

SAF_Evaluation_Workflow cluster_synthesis Fuel Preparation cluster_testing Property and Performance Testing cluster_physchem Physicochemical Properties cluster_performance Performance Properties Synthesis Synthesis of This compound Blending Blending with Jet A-1 Synthesis->Blending FlashPoint Flash Point (ASTM D93) Blending->FlashPoint FreezingPoint Freezing Point (ASTM D2386) Blending->FreezingPoint Density Density (ASTM D4052) Blending->Density Viscosity Viscosity (ASTM D445) Blending->Viscosity ThermalStability Thermal Stability (ASTM D3241) Blending->ThermalStability HeatOfCombustion Heat of Combustion (ASTM D3338) Blending->HeatOfCombustion Sooting Sooting Tendency (ASTM D1322) Blending->Sooting Analysis Data Analysis and Comparison to SAF Specs FlashPoint->Analysis FreezingPoint->Analysis Density->Analysis Viscosity->Analysis ThermalStability->Analysis HeatOfCombustion->Analysis Sooting->Analysis Decision Go/No-Go for Further Development Analysis->Decision

Caption: Experimental workflow for evaluating novel SAF blendstocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,4,6,8,10-pentaoxaundecane (also known as OME4 or PODEn with n=4).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Phase

Problem Possible Causes Recommended Solutions
Low Yield of this compound (OME4) - Incorrect molar ratio of reactants (e.g., methanol/formaldehyde source).- Inefficient catalyst activity or catalyst deactivation.- Suboptimal reaction temperature or time.- Equilibrium limitations favoring shorter or longer chain oligomers.- Optimize the molar ratio of the formaldehyde source (e.g., trioxane, paraformaldehyde) to the methyl-capping agent (e.g., methanol, dimethoxymethane). A higher formaldehyde to methanol ratio generally favors the formation of longer chain oligomers.- Ensure the acid catalyst (e.g., Amberlyst-15, Nafion) is properly activated and not poisoned. Consider increasing catalyst loading within a reasonable range.- Systematically vary the reaction temperature and time to find the optimal conditions for OME4 formation. Lower temperatures can sometimes favor the formation of specific oligomers.- Consider using a continuous process with removal of water or shorter chain oligomers to shift the equilibrium towards the desired product.
High Concentration of Impurities (e.g., Methyl Formate, Dimethyl Ether) - Presence of water in the reaction mixture.- Side reactions catalyzed by the acid catalyst.- Ensure all reactants and solvents are anhydrous. Trace amounts of water can lead to the formation of by-products.[1]- Use a highly selective acid catalyst. The choice of catalyst can significantly influence the product distribution and the formation of side products.- Optimize reaction conditions (temperature, pressure) to minimize side reactions.
Product Mixture Dominated by Shorter Chain Oligomers (OME1-3) - Molar ratio skewed towards the methyl-capping agent.- Insufficient reaction time for chain propagation.- Increase the molar ratio of the formaldehyde source to the methyl-capping agent.- Increase the reaction time to allow for the formation of longer polyoxymethylene chains. Monitor the reaction progress over time using GC-MS to determine the optimal endpoint.
Formation of Long-Chain Polymers (n > 8) - High concentration of formaldehyde source.- Prolonged reaction time.- Decrease the molar ratio of the formaldehyde source.- Reduce the overall reaction time.

Purification Phase

Problem Possible Causes Recommended Solutions
Poor Separation of OME4 from Other Oligomers by Distillation - Close boiling points of the different OME oligomers.[2]- Employ fractional distillation with a high-efficiency column (e.g., spinning band distillation).[3]- Optimize the distillation parameters, including pressure (vacuum distillation is preferred), temperature gradient, and reflux ratio.
Co-elution of OME4 with Other Oligomers during Preparative Chromatography - Similar polarities of the OME oligomers.- Use a high-resolution preparative HPLC system.- Optimize the mobile phase composition and gradient to enhance the separation of the target oligomer.- Consider using a different stationary phase with alternative selectivity.
Low Recovery of OME4 after Purification - Loss of product during multiple purification steps.- Thermal degradation during distillation.- Minimize the number of purification steps.- Use lower temperatures during vacuum distillation to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common starting materials are a source of formaldehyde units, such as paraformaldehyde or trioxane, and a methyl-capping agent, typically methanol or dimethoxymethane (DMM).[4] The reaction is catalyzed by a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15) or a zeolite.

Q2: How can I control the chain length of the polyoxymethylene dimethyl ether product to favor OME4?

A2: The product distribution in polyoxymethylene dimethyl ether synthesis often follows a Schulz-Flory distribution, making it challenging to obtain a single oligomer with high selectivity. However, you can influence the chain length by:

  • Adjusting the reactant molar ratio: A higher ratio of formaldehyde to methanol generally promotes the formation of longer chains.

  • Optimizing reaction conditions: Temperature and reaction time can be tuned to favor the formation of OME4.

  • Catalyst selection: The type and acidity of the catalyst can impact the product selectivity.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing the composition of the reaction mixture and determining the relative abundance of different OME oligomers and by-products.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used for the absolute quantification of this compound in a sample by integrating the signal of a specific proton against a certified internal standard.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: Formaldehyde and its sources (paraformaldehyde, trioxane) are toxic and should be handled in a well-ventilated fume hood. Acid catalysts should be handled with appropriate personal protective equipment. The reaction may be exothermic, so proper temperature control is crucial.

Experimental Protocols

Illustrative Synthesis Protocol for Polyoxymethylene Dimethyl Ethers (OMEn)

This is a generalized protocol and may require optimization for the selective synthesis of this compound.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous methanol and trioxane in a desired molar ratio (e.g., 1:1 to 1:5, methanol:formaldehyde monomer equivalent).

  • Catalyst Addition: Add the acid catalyst (e.g., 5 wt% of Amberlyst-15 based on the total reactant mass).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the product distribution.

  • Work-up: Once the desired conversion or selectivity is reached, cool the reaction mixture to room temperature. Remove the solid catalyst by filtration.

  • Purification: The crude product mixture is then subjected to purification, typically by fractional vacuum distillation or preparative chromatography, to isolate the desired this compound fraction.

Illustrative Purification Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column) and a vacuum source.

  • Charging the Flask: Charge the crude OMEn mixture into the distillation flask.

  • Distillation: Gradually reduce the pressure and slowly heat the distillation flask.

  • Fraction Collection: Collect the different fractions based on their boiling points. The boiling points of OMEn increase with chain length. The fraction corresponding to the boiling point of this compound should be collected. The exact boiling point will depend on the pressure.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Quantitative Data

Table 1: Illustrative Reaction Parameters for OMEn Synthesis

ParameterValue Range
ReactantsMethanol, Trioxane
CatalystAmberlyst-15
Catalyst Loading1-10 wt%
Molar Ratio (CH₃OH:CH₂O)1:1 to 1:5
Temperature60-100 °C
Reaction Time1-8 hours

Note: These are representative values and the optimal conditions for synthesizing this compound need to be determined experimentally.

Visualizations

Synthesis_Workflow Reactants Reactants (Methanol, Trioxane) Reaction_Vessel Reaction (60-80°C) Reactants->Reaction_Vessel Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Crude_Product Crude OMEn Mixture Filtration->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification OME4 Pure this compound (OME4) Purification->OME4 Byproducts By-products & Other Oligomers Purification->Byproducts Troubleshooting_Logic Start Low Yield of OME4 Check_Ratio Check Reactant Molar Ratio (CH₂O:CH₃OH) Start->Check_Ratio Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Temperature & Time Start->Check_Conditions Adjust_Ratio Increase CH₂O:CH₃OH Ratio Check_Ratio->Adjust_Ratio Replace_Catalyst Replace or Regenerate Catalyst Check_Catalyst->Replace_Catalyst Optimize Systematic Optimization Check_Conditions->Optimize Success Improved OME4 Yield Adjust_Ratio->Success Replace_Catalyst->Success Optimize->Success

References

Technical Support Center: Production of 2,4,6,8,10-Pentaoxaundecane (OME₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6,8,10-Pentaoxaundecane, a member of the oxymethylene ether (OME) family, specifically OME₃. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polyoxymethylene dimethyl ether with the chemical formula CH₃O(CH₂O)₃CH₃. It is also commonly referred to as OME₃. OMEs are a class of oxygenated compounds being investigated as synthetic fuels and environmentally benign solvents due to their potential for clean combustion.[1][2]

Q2: What are the common starting materials for the synthesis of OME₃?

A2: Common starting materials for OME synthesis include a source for the formaldehyde units, such as paraformaldehyde or trioxane (TRI), and a source for the methyl end-caps, such as methanol, dimethoxymethane (OME₁), or dimethyl ether (DME).[3] Water-free processes are often preferred as they can offer higher selectivity and lower energy demands for product separation.[4]

Q3: What types of catalysts are effective for OME synthesis?

A3: The synthesis of OMEs is typically acid-catalyzed.[3] A variety of catalysts have been investigated, including:

  • Ion exchange resins: These are considered highly suitable for industrial applications due to their high activity and low formation of side products.[1]

  • Zeolites: Zeolite catalysts, such as ZSM-5, have been evaluated for continuous production processes.[5][6]

  • Nafion catalysts: These have also been applied in OME synthesis.[1]

  • Heteropoly acids: Supported on activated carbon, these can be used in reactions with methanol, methylal, and trioxymethylene as raw materials.[7]

Q4: What are the typical reaction conditions for OME₃ synthesis?

A4: Reaction conditions can vary depending on the specific reactants and catalyst used. For example, a method using methanol, methylal, and trioxymethylene with a heteropoly acid catalyst operates at temperatures between 50-200°C and pressures of 0.1-10 MPa.[7] Another study using various commercial heterogeneous catalysts was conducted in a batch autoclave at 60°C.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of OME₃ and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of OME₃ - Suboptimal Catalyst: The chosen catalyst may have low activity or selectivity for the desired OME chain length.[1] - Reaction Equilibrium: The reversible nature of the reactions can limit the final product yield.[3] - Presence of Water: Water in the reaction mixture can lead to the formation of byproducts and reduce efficiency.[4][6]- Catalyst Screening: Test different acidic catalysts (e.g., ion exchange resins, zeolites) to find the most effective one for your specific reaction system.[1] - Shift Equilibrium: Consider strategies to remove products from the reaction mixture as they form to drive the reaction forward. - Anhydrous Conditions: Utilize water-free formaldehyde sources like trioxane and ensure all reactants and solvents are dry.[4]
High Content of Byproducts (e.g., shorter OMEs, methyl formate) - Catalyst Acidity: The acidity of the catalyst can influence the product distribution. For instance, highly acidic catalysts might favor the formation of methyl formate.[8] - Reaction Conditions: Temperature and pressure can affect selectivity.[7][8]- Optimize Catalyst Acidity: Select a catalyst with an optimal balance of acidic sites to favor the desired OME chain length.[8] - Adjust Reaction Parameters: Systematically vary the temperature and pressure to find conditions that maximize the selectivity for OME₃.[8]
Catalyst Deactivation - Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites, similar to what is observed in methanol-to-hydrocarbon processes.[5]- Catalyst Regeneration: Investigate regeneration procedures for your specific catalyst. This may involve controlled oxidation to burn off coke deposits. - Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition may reduce the rate of coke formation.
Product Instability - Residual Catalyst: Active catalyst species remaining in the product mixture can negatively impact its thermal stability.[1]- Product Handling Step: Implement a post-reaction step to remove or neutralize any residual catalyst before purification.[1] This could involve filtration for heterogeneous catalysts or a neutralization wash.
Difficulty in Product Separation - Boiling Point Proximity: OMEs of different chain lengths can have close boiling points, making separation by distillation challenging.[7]- Advanced Separation Techniques: Explore alternative purification methods such as fractional distillation under reduced pressure or preparative chromatography.

Data Presentation

Table 1: Comparison of Catalysts for OME Synthesis
Catalyst TypeReactantsTemperatureKey FindingsReference
Ion Exchange ResinsMethanol/Paraformaldehyde, OME₁/Trioxane60°CHigh activity and lower side product formation. Identified as most suitable for industrial synthesis.[1]
Zeolites (e.g., HY, HZSM-5)Methanol/TrioxymethyleneNot specifiedHMCM-22 showed good catalytic activity for DMMn formation. HY primarily yielded DMM (OME₁).[6]
Heteropoly Acid on Activated CarbonMethanol, Methylal, Trioxymethylene50-200°CAims to solve problems of low yield and selectivity.[7]
V₂O₅–TiO₂–SiO₂Methanol140°C (413 K)High methanol conversion (51%) and DMM (OME₁) selectivity (99%). Brønsted acidic sites were critical for yield.[9]

Experimental Protocols

General Protocol for OME Synthesis using an Ion Exchange Resin Catalyst

This is a generalized procedure based on common practices in the literature.[1][10] Researchers should adapt it based on their specific equipment and safety protocols.

  • Catalyst Preparation:

    • If using a commercial ion exchange resin like Amberlyst, it may need to be pre-treated. A common procedure involves washing with deionized water, followed by soaking in dilute acid (e.g., 4 wt% HCl), and then rinsing again with deionized water until the eluate is neutral and free of chloride ions.[10]

    • Dry the resin under vacuum at a moderate temperature (e.g., 60°C) to remove residual water.[10]

  • Reaction Setup:

    • Assemble a batch reactor (e.g., a stirred glass reactor or a stainless steel autoclave) equipped with a magnetic or overhead stirrer, a temperature controller, and a condenser.

    • Ensure the entire setup is dry and, if necessary, inerted with a gas like nitrogen or argon.

  • Reaction Execution:

    • Charge the reactor with the chosen reactants, for example, dimethoxymethane (OME₁) and trioxane (as the formaldehyde source).

    • Add the prepared acidic ion exchange resin catalyst. The catalyst loading is typically a small weight percentage of the total reactants.

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60°C).[1]

    • Monitor the reaction progress over time by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of reactants and the distribution of OME products.

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration.

    • The crude product mixture can then be purified. This typically involves distillation, potentially under reduced pressure, to separate the desired OME₃ fraction from unreacted starting materials and other OME oligomers.

Visualizations

OME Synthesis Pathway

OME_Synthesis Methanol Methanol (CH₃OH) OME1 OME₁ (Dimethoxymethane) Methanol->OME1 + H₂CO Catalyst Acid Catalyst Formaldehyde_Source Formaldehyde Source (e.g., Trioxane) Formaldehyde_Source->OME1 + CH₃OH OME2 OME₂ OME1->OME2 + H₂CO OME3 OME₃ (this compound) OME2->OME3 + H₂CO

Caption: Reaction pathway for the synthesis of OME₃ from methanol and a formaldehyde source.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes Problem Low Yield or Purity CheckYield->Problem No AnalyzeByproducts Analyze Byproduct Profile OptimizeCatalyst Optimize Catalyst (Type, Loading) AnalyzeByproducts->OptimizeCatalyst OptimizeConditions Optimize Conditions (Temp, Time, Ratio) AnalyzeByproducts->OptimizeConditions ImprovePurification Improve Purification Method CheckPurity->ImprovePurification No End Successful Synthesis CheckPurity->End Yes OptimizeCatalyst->Start OptimizeConditions->Start ImprovePurification->Start Problem->AnalyzeByproducts

Caption: A logical workflow for troubleshooting common issues in OME₃ synthesis.

References

Stability and degradation of "2,4,6,8,10-Pentaoxaundecane" under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4,6,8,10-Pentaoxaundecane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as an oxymethylene ether (OME4), is a polyacetal. It is being investigated as a potential "green" solvent and as a component in synthetic fuels due to its chemical properties.[1] Its structure consists of a chain of alternating methylene and oxygen atoms, capped with methoxy groups.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[2] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.

Q3: What are the primary degradation pathways for this compound?

As a polyacetal, the primary degradation pathway for this compound is hydrolysis. This reaction is typically catalyzed by acidic conditions and results in the cleavage of the acetal linkages. The degradation can also be initiated by heat, light, and the presence of oxidative agents. Polyoxymethylene compounds, in general, are known to degrade into smaller molecules, primarily formaldehyde.[4][5]

Q4: What are the expected degradation products of this compound?

Under hydrolytic conditions, this compound is expected to break down into smaller, more stable molecules. The primary degradation products are likely to be:

  • Formaldehyde[4][5][6]

  • Methanol[6]

  • Shorter-chain polyoxymethylene ethers

  • Hemiacetals as intermediate products

Q5: How can I assess the stability of my this compound sample?

The stability of your sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to quantify the parent compound and detect non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile degradation products like formaldehyde and methanol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be employed to monitor changes in the chemical structure over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., cloudiness, precipitation) Degradation of the compound leading to the formation of less soluble oligomers or polymers.1. Verify the storage conditions (temperature, humidity). 2. Test the pH of the solution; acidic conditions accelerate hydrolysis. 3. Filter the solution and analyze both the filtrate and precipitate to identify the degradation products.
Inconsistent experimental results or loss of compound activity Degradation of the stock solution or instability under experimental conditions.1. Prepare fresh stock solutions before each experiment. 2. Minimize the exposure of the compound to acidic or basic conditions unless required by the protocol. 3. Perform a stability check of the compound under your specific experimental conditions (e.g., in your cell culture media or reaction buffer).
Presence of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.1. Identify the degradation products using mass spectrometry (MS). 2. Compare the chromatogram to a freshly prepared standard solution. 3. Review the sample preparation and handling procedures to identify potential sources of contamination or degradation triggers.
pH of the solution becomes acidic over time Formation of acidic degradation products, such as formic acid from the oxidation of formaldehyde.1. Buffer the solution if compatible with the experimental setup. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Illustrative Stability Data for this compound Solution (0.1 M in pH 7.4 Buffer)

Storage ConditionTime PointAssay (% of Initial)AppearancepHDegradation Product X (µg/mL)
2-8°C0100.0Clear, colorless7.4< LOQ
1 month99.5Clear, colorless7.4< LOQ
3 months98.9Clear, colorless7.30.5
6 months97.2Clear, colorless7.31.2
25°C / 60% RH0100.0Clear, colorless7.4< LOQ
1 month95.3Clear, colorless7.22.8
3 months88.1Slight haze7.08.5
6 months75.4Precipitate6.815.2
40°C / 75% RH0100.0Clear, colorless7.4< LOQ
1 month82.6Hazy6.912.7
3 months60.2Precipitate6.528.9
6 months35.8Significant Precipitate6.145.1

LOQ: Limit of Quantitation

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method for quantifying this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (or Refractive Index Detector if the compound has no chromophore)

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Protocol 2: GC-MS Method for Volatile Degradation Product Analysis

This protocol is designed to identify and quantify volatile degradation products such as formaldehyde and methanol.

  • Column: A polar capillary column (e.g., WAX column, 30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 min

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 10 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • MS Detector:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 29-400

  • Sample Preparation: For the analysis of formaldehyde, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) may be necessary to improve volatility and detection.

Visualizations

degradation_pathway 2_4_6_8_10_Pentaoxaundecane 2_4_6_8_10_Pentaoxaundecane Hemiacetal_Intermediate Hemiacetal Intermediate 2_4_6_8_10_Pentaoxaundecane->Hemiacetal_Intermediate Hydrolysis (Acid-catalyzed) Shorter_POMDME Shorter Chain Polyoxymethylene Dimethyl Ethers Hemiacetal_Intermediate->Shorter_POMDME Methanol Methanol Hemiacetal_Intermediate->Methanol Formaldehyde Formaldehyde Shorter_POMDME->Formaldehyde Further Degradation Formic_Acid Formic Acid Formaldehyde->Formic_Acid Oxidation

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation & Storage cluster_analysis Stability Analysis cluster_data Data Evaluation Prep Prepare Solutions of This compound Store Store under various conditions (Temp, Light, pH) Prep->Store Timepoints Collect samples at defined time points Store->Timepoints HPLC HPLC Analysis (Assay of Parent Compound) Timepoints->HPLC GCMS GC-MS Analysis (Volatile Degradation Products) Timepoints->GCMS Quantify Quantify Degradation & Identify Products HPLC->Quantify GCMS->Quantify Report Generate Stability Report & Determine Shelf-life Quantify->Report

Caption: Workflow for stability testing of this compound.

troubleshooting_logic Start Experiment Fails or Shows Inconsistent Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Storage Review Storage Conditions of Stock Solution Check_Purity->Check_Storage Check_Protocol Examine Experimental Protocol for Instability Triggers Check_Storage->Check_Protocol Degradation_Suspected Degradation Suspected Check_Protocol->Degradation_Suspected Analyze_Sample Analyze Sample for Degradation Products (HPLC/GC-MS) Degradation_Suspected->Analyze_Sample Yes Other_Issues Investigate Other Experimental Variables Degradation_Suspected->Other_Issues No No_Degradation No Degradation Detected Analyze_Sample->No_Degradation No Products Detected Degradation_Confirmed Degradation Confirmed Analyze_Sample->Degradation_Confirmed Products Detected No_Degradation->Other_Issues Optimize_Conditions Optimize Storage and/or Experimental Conditions Degradation_Confirmed->Optimize_Conditions

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Water Management in Oxymethylene Ether (OME) Production

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide provides solutions to common problems encountered during OME production that may be related to water content.

Question: My OME yield has dropped significantly and unexpectedly. How do I troubleshoot this issue?

Answer:

An unexpected drop in OME yield is often linked to water contamination in the reaction system. Water can deactivate the acid catalyst and lead to undesirable side reactions. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Low OME Yield A Unexpected Drop in OME Yield B 1. Analyze Water Content of Reactants and Solvents A->B C Is Water Content Above Acceptable Limit? B->C D 2. Implement/Optimize Drying Procedures C->D Yes E 3. Check for Leaks in the Reactor Setup C->E No F 4. Analyze Catalyst Activity D->F E->F G Is Catalyst Deactivated? F->G H 5. Regenerate or Replace the Catalyst G->H Yes I Monitor OME Yield G->I No H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for addressing a sudden drop in OME yield.

  • Analyze Water Content: The first step is to quantify the water content in your starting materials, including dimethoxymethane (OME1), trioxane (TRI), and any solvents used. Even trace amounts of water can significantly impact the reaction. A water content in OME1 as low as 0.21 wt% can severely hamper the reaction rate.[1][2]

  • Implement/Optimize Drying Procedures: If the water content is above the acceptable limit, implement or enhance your drying procedures for all reactants and solvents.

  • Check for Leaks: Inspect your reactor setup for any potential leaks that could introduce atmospheric moisture.

  • Analyze Catalyst Activity: Water can deactivate the acid catalyst by competing with reactants for active sites.[1][2] Assess the catalyst's activity.

  • Regenerate or Replace Catalyst: If the catalyst is found to be deactivated, it may need to be regenerated or replaced.

Question: I am observing the formation of byproducts. Could this be related to water?

Answer:

Yes, the presence of water can lead to the formation of specific byproducts. Under strictly anhydrous conditions, the primary side reaction is the formation of methyl formate (MeFo). However, traces of water can lead to the formation of hemiformals, methylene glycols, and formic acid.[1] With increasing water content, the reaction mechanism can shift towards the formation of methylene glycol units from the reaction of trioxane with water, which are then incorporated into the OME chain.[1][2]

Question: My catalyst seems to be deactivating quickly. What is the role of water in this process and can I regenerate the catalyst?

Answer:

Water is a known poison for many catalysts used in OME synthesis, particularly acidic catalysts like zeolites.[3] Water molecules compete with the reactants for the active sites on the catalyst, leading to a decrease in catalytic activity.[1][2] The presence of water can also facilitate hydrothermal leaching of active components from the catalyst support and lead to changes in the catalyst's crystalline structure.

Catalyst regeneration is often possible. The specific method depends on the type of catalyst and the nature of the deactivation. Common regeneration techniques include:

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere to remove adsorbed water and other volatile species.

  • Solvent Washing: Washing the catalyst with a suitable solvent to remove non-volatile deposits.

  • Calcination: A high-temperature treatment in air to burn off coke deposits.

It is crucial to consult the catalyst manufacturer's guidelines for specific regeneration protocols.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable water content for OME synthesis?

A1: The acceptable water content is very low. Studies have shown that a water content as low as 0.21 wt% in the reactant dimethoxymethane (OME1) can significantly reduce the reaction rate.[1][2] For optimal performance, it is recommended to maintain anhydrous or near-anhydrous conditions throughout the synthesis process.

Q2: How can I effectively remove water from my reactants and solvents?

A2: Several methods can be employed for water removal. The choice of method depends on the specific reactant or solvent and the required level of dryness.

  • Molecular Sieves: 3A and 4A molecular sieves are highly effective for removing water from organic liquids.[4]

  • Distillation: Fractional distillation can be used to separate water from some organic solvents.

  • Membrane Pervaporation: This technique uses a selective membrane to separate water from the organic phase.[5][6][7]

Q3: What are the most common sources of water contamination in an OME synthesis setup?

A3: Common sources of water contamination include:

  • Inadequately dried reactants and solvents.

  • Atmospheric moisture entering the system through leaks.

  • Desorption of water from the internal surfaces of the reactor and tubing.

  • Impurities in the feed gases (if any are used).

Q4: What analytical techniques are suitable for measuring trace amounts of water in my OME production?

A4: The most common and accurate method for determining trace water content is Karl Fischer titration .[8] Other methods include:

  • Gas Chromatography (GC): With a thermal conductivity detector (TCD), GC can be used to quantify water content.

  • Spectroscopic Methods: Techniques like near-infrared (NIR) spectroscopy can also be employed for online or at-line water content monitoring.

Data Presentation

Table 1: Impact of Water Content on OME Synthesis Reaction Rate

Water Content in OME1 (wt%)Relative Reaction Rate
< 0.01 (Anhydrous)100%
0.21Significantly Hampered[1][2]
> 0.21Severely Decreased[1][2]

Table 2: Comparison of Water Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Molecular Sieves AdsorptionHigh efficiency for trace water, easy to use in batch processes.Limited capacity, requires regeneration.
Distillation Difference in boiling pointsSuitable for bulk water removal, well-established technology.Energy-intensive, may not be effective for azeotropes.
Membrane Pervaporation Selective permeation through a membraneContinuous process, energy-efficient, can break azeotropes.Higher initial investment, membrane fouling can be an issue.[5][6][7]

Experimental Protocols

Protocol 1: Water Removal from Solvents using Molecular Sieves

Objective: To reduce the water content of an organic solvent (e.g., dimethoxymethane) to a level suitable for OME synthesis.

Materials:

  • Organic solvent to be dried

  • 3A or 4A molecular sieves (activated)

  • Sealed drying flask with a septum

  • Syringe and needle

  • Karl Fischer titrator

Procedure:

  • Activation of Molecular Sieves: Activate the molecular sieves by heating them in a furnace at a temperature recommended by the manufacturer (typically 200-350°C) for several hours under a stream of dry nitrogen or under vacuum.[4] Allow them to cool to room temperature in a desiccator.

  • Drying Process:

    • Add the activated molecular sieves to a dry, sealed flask. A typical loading is 5-10% (w/v) of the solvent volume.

    • Add the solvent to be dried to the flask.

    • Seal the flask and allow it to stand for at least 24 hours at room temperature. For faster drying, the mixture can be gently agitated.

  • Verification of Dryness:

    • Carefully withdraw a sample of the dried solvent using a dry syringe and needle.

    • Determine the water content using a Karl Fischer titrator.

    • If the water content is not at the desired level, extend the drying time or add fresh activated molecular sieves.

  • Storage: Store the dried solvent over the molecular sieves in the sealed flask to prevent re-absorption of moisture.

G cluster_0 Protocol: Water Removal with Molecular Sieves A Activate Molecular Sieves (Heating) B Add Sieves and Solvent to Sealed Flask A->B C Allow to Stand (24h) B->C D Analyze Water Content (Karl Fischer Titration) C->D D->C Repeat Drying E Store Dried Solvent D->E Water Content OK

Caption: Experimental workflow for drying solvents using molecular sieves.

Protocol 2: Monitoring Water Content using Karl Fischer Titration

Objective: To accurately determine the water content in reactants, solvents, or product samples from OME synthesis.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry syringes and needles

  • Sample vials

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes conditioning the titration cell to a dry state.

  • Sample Preparation:

    • Ensure all glassware, syringes, and needles are scrupulously dry to avoid contamination.

    • If the sample is a liquid, draw a known volume or weight into a dry syringe.

    • If the sample is a solid, accurately weigh a representative portion.

  • Titration:

    • Inject the prepared sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

    • The instrument will calculate and display the water content, typically in ppm or percentage.

  • Data Recording: Record the water content for each sample. It is advisable to run duplicates or triplicates for each sample to ensure accuracy.

G cluster_1 Protocol: Karl Fischer Titration A Prepare Karl Fischer Titrator B Prepare Sample (Liquid or Solid) A->B C Inject Sample into Titration Cell B->C D Perform Titration C->D E Record Water Content D->E

Caption: Workflow for determining water content via Karl Fischer titration.

Signaling Pathways and Logical Relationships

Diagram 1: The Impact of Water on OME Synthesis over an Acid Catalyst

G cluster_0 Water's Impact on OME Synthesis Reactants OME1 + Trioxane ActiveSite Catalyst Active Site Reactants->ActiveSite Desired Reaction Byproducts Byproducts (Methylene Glycols, etc.) Reactants->Byproducts Catalyst Acid Catalyst (e.g., Zeolite) Water Water (H2O) Water->Reactants Side Reactions[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8yxqeEWxA2UK6u4tv4fqydvlYgOUzjEYxBi_3kKFeztKrSUKS2BdBfJ6vO04i1pXfDMUZmCdWmRZYaeFknc1QR2N9q8jBorEqk55FrFdD__rLHtIrg4wjoNEbCkbdZDKdJYzpWh8OiRM6g2U4brH8o2HRM68zuDujCxOhcKmwgsemVJZoaFgrxSy9b3l5t4DbvjaMxFy8ecW0zhxnvo6TlC6TbOJJwWZ01qwHJcC-tOqwsx3SUonhw3CqLzQMvF2SwpHFYtrEo34ySZeZ_HFCGWsl3J_eITkmVsE4hIAPVrTCbemuC8FC)] Water->ActiveSite Competitive Adsorption (Inhibition)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8yxqeEWxA2UK6u4tv4fqydvlYgOUzjEYxBi_3kKFeztKrSUKS2BdBfJ6vO04i1pXfDMUZmCdWmRZYaeFknc1QR2N9q8jBorEqk55FrFdD__rLHtIrg4wjoNEbCkbdZDKdJYzpWh8OiRM6g2U4brH8o2HRM68zuDujCxOhcKmwgsemVJZoaFgrxSy9b3l5t4DbvjaMxFy8ecW0zhxnvo6TlC6TbOJJwWZ01qwHJcC-tOqwsx3SUonhw3CqLzQMvF2SwpHFYtrEo34ySZeZ_HFCGWsl3J_eITkmVsE4hIAPVrTCbemuC8FC)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3YB8DJaNs_RZEx06fLFH29fc3MypEKc4DXRG12h1FYRcK48pzkELMGrcMUmSRF_ymp-mQ2oWZSm-WkKhVGUdRftXgVaBTSrIUKRgM9k0knejApLYXzCotKQhin09PIvkyP69CeTL9FLujXppJgfnR0HnQrJ_6GiJzvfrye4F1QjhUeoX_Y0F631ypKADuvVE%3D)] OME_Product OME Product ActiveSite->OME_Product DeactivatedCatalyst Deactivated Catalyst ActiveSite->DeactivatedCatalyst Poisoning

References

Technical Support Center: 2,4,6,8,10-Pentaoxaundecane Fuel Blend Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6,8,10-Pentaoxaundecane, a type of oxymethylene ether (OME), in fuel blend experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, with CAS number 13352-75-5, is a polyoxymethylene dimethyl ether (PODE or DMMn). These compounds are being investigated as potential diesel fuel additives to reduce soot formation and improve emissions. In a research setting, it may be used in studies related to alternative fuels, combustion chemistry, and materials science.

Q2: What are the primary compatibility concerns when working with this compound fuel blends?

The primary concerns are material incompatibility, particularly with elastomeric seals and gaskets, and the potential for phase separation of the fuel blend, especially in the presence of water. OMEs can cause significant swelling and degradation of common elastomers.

Q3: How can I ensure the stability of my this compound fuel blend?

To ensure blend stability, it is crucial to minimize water content in all components of the blend and in the storage containers. Neat OMEs generally exhibit good storage stability.[1] However, the presence of water can lead to phase separation in blends with conventional fuels.[2][3][4][5] Using co-solvents or additives may improve stability, but this requires careful evaluation.

Troubleshooting Guides

Issue 1: Material Degradation (Swelling, Hardening, or Cracking of Components)

Symptoms:

  • Noticeable swelling or change in dimensions of elastomeric or plastic components (O-rings, tubing, gaskets).

  • Hardening, cracking, or crazing of plastic components.

  • Discoloration or softening of materials in contact with the fuel blend.

Possible Causes:

  • Incompatibility of the material with this compound. Oxymethylene ethers are known to be aggressive towards certain polymers.[1][6]

Troubleshooting Steps:

  • Identify the Affected Material: Determine the specific type of plastic or elastomer that is showing signs of degradation.

  • Consult Compatibility Data: Refer to the material compatibility tables below. Note that data for this compound is limited; data for general OMEs is used as a proxy.

  • Replace with a Resistant Material: Substitute the incompatible material with one that has a high resistance to OMEs, such as Polytetrafluoroethylene (PTFE) or Perfluoroelastomers (FFKM).

  • Perform a Material Compatibility Test: If compatibility is uncertain, conduct a material compatibility test as outlined in the "Experimental Protocols" section.

Issue 2: Phase Separation of the Fuel Blend

Symptoms:

  • The fuel blend appears cloudy or hazy.

  • Visible layers form in the fuel blend upon standing.

  • Inconsistent experimental results related to fuel properties.

Possible Causes:

  • Water Contamination: The presence of water is a primary cause of phase separation in alcohol and ether-based fuel blends.[2][3][4][5]

  • Temperature Fluctuations: Lower temperatures can reduce the solubility of blend components, leading to separation.

  • Inherent Insolubility: The components of the blend may have limited mutual solubility at the tested concentrations.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe the fuel blend for any signs of cloudiness or layer formation.

  • Water Detection: Use water-finding paste or a Karl Fischer titration to determine the water content of your fuel blend and its individual components.

  • Component Analysis: Analyze the individual components of the blend for contaminants.

  • Adjust Blend Ratio: Experiment with different blend ratios to find a stable formulation.

  • Consider a Co-solvent: The addition of a suitable co-solvent might improve the miscibility of the blend components. This requires further compatibility and performance testing.

Data Presentation

Table 1: Material Compatibility with Oxymethylene Ethers (OMEs)

Disclaimer: This table provides a general guideline based on available data for OMEs. Specific compatibility with this compound may vary and should be confirmed with testing.

Material CategoryMaterial NameCompatibility RatingObservations
Elastomers Nitrile Butadiene Rubber (NBR)Not RecommendedSignificant swelling (up to 75% by weight and 140% by volume) and degradation.[1]
Fluoroelastomers (FKM, Viton®)Limited / Not RecommendedSignificant changes in tensile strength, hardness, and compression set.[1] Compatibility may be slightly better in low concentration blends.[1]
SiliconeNot RecommendedIncompatible with OMEs.[6]
Perfluoroelastomer (FFKM)GoodIdentified as a suitable material for use with OMEs.
Plastics Polytetrafluoroethylene (PTFE, Teflon®)ExcellentGenerally resistant to a wide range of chemicals, including ethers.
Polyoxymethylene (POM, Acetal, Delrin®)ModerateMay show some degradation over time. Testing is recommended.
Polyethylene (PE)LimitedMay be susceptible to swelling and softening.
Polypropylene (PP)LimitedMay be susceptible to swelling and softening.
Polyvinyl Chloride (PVC)Not RecommendedGenerally poor resistance to ethers.
Polyamide (PA, Nylon)LimitedMay absorb the fuel blend, leading to dimensional changes.
Metals Stainless Steel (304, 316)ExcellentGenerally resistant to OMEs.
AluminumGoodGood resistance, but testing is advised for long-term exposure.
BrassGoodGood resistance, but testing is advised for long-term exposure.

Experimental Protocols

Protocol 1: Material Compatibility Testing (Adapted from ASTM D471)

This protocol outlines a procedure for determining the effect of a this compound fuel blend on the physical properties of materials.

1. Materials and Equipment:

  • Test material specimens (e.g., O-rings, sheets of plastic or elastomer).

  • This compound fuel blend.

  • Glass test tubes with stoppers or sealed containers.

  • Oven for elevated temperature testing.

  • Analytical balance (accurate to 0.1 mg).

  • Micrometer or calipers.

  • Durometer for hardness measurement.

2. Procedure:

  • Initial Measurements:

    • Measure the initial mass of three specimens of each material.

    • Measure the initial dimensions (length, width, thickness, or diameter) of each specimen.

    • Measure the initial hardness of each specimen using a durometer.

  • Immersion:

    • Place each specimen in a separate test tube.

    • Add a sufficient volume of the fuel blend to completely immerse the specimen.

    • Seal the test tubes to prevent evaporation.

    • Place the test tubes in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 72 hours). A control set should be kept at room temperature.

  • Post-Immersion Measurements:

    • After the immersion period, remove the specimens from the fuel blend.

    • Lightly blot the specimens with a lint-free cloth to remove excess liquid.

    • Immediately measure the mass, dimensions, and hardness of the specimens.

  • Calculations:

    • Calculate the percentage change in mass, volume, and hardness for each specimen.

3. Interpretation of Results:

  • Significant changes in mass, volume (swelling or shrinkage), or hardness indicate poor material compatibility.

Mandatory Visualizations

Experimental_Workflow_Material_Compatibility cluster_prep 1. Specimen Preparation cluster_immersion 2. Immersion in Fuel Blend cluster_post 3. Post-Immersion Analysis cluster_calc 4. Data Analysis cluster_eval 5. Evaluation prep_mass Measure Initial Mass immerse Immerse Specimens in This compound Blend prep_mass->immerse prep_dim Measure Initial Dimensions prep_dim->immerse prep_hard Measure Initial Hardness prep_hard->immerse incubate Incubate at Controlled Temperature (e.g., 50°C for 72h) immerse->incubate post_mass Measure Final Mass incubate->post_mass post_dim Measure Final Dimensions incubate->post_dim post_hard Measure Final Hardness incubate->post_hard calc Calculate % Change in: - Mass - Volume - Hardness post_mass->calc post_dim->calc post_hard->calc eval Significant Change? calc->eval compatible Material Compatible eval->compatible No incompatible Material Incompatible eval->incompatible Yes Troubleshooting_Phase_Separation cluster_diagnosis Diagnosis cluster_remediation Remediation cluster_prevention Prevention start Issue: Fuel Blend is Cloudy or Has Separated Layers check_water Check for Water Contamination start->check_water check_temp Review Storage Temperature start->check_temp check_conc Verify Blend Concentrations start->check_conc remove_water Remove Water (if present) check_water->remove_water adjust_temp Adjust Storage Temperature check_temp->adjust_temp adjust_conc Adjust Blend Concentration check_conc->adjust_conc use_dry Use Anhydrous Components remove_water->use_dry control_temp Maintain Stable Temperature adjust_temp->control_temp add_cosolvent Consider a Co-solvent adjust_conc->add_cosolvent validate_blend Validate Blend Stability add_cosolvent->validate_blend

References

Technical Support Center: Reducing Emissions from 2,4,6,8,10-Pentaoxaundecane (PODE) Blended Fuels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6,8,10-Pentaoxaundecane (also known as Polyoxymethylene Dimethyl Ether, PODE) blended fuels. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in your experimental work aimed at reducing engine emissions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PODE) and why is it used as a fuel additive?

A1: this compound is a type of polyoxymethylene dimethyl ether (PODE). It is a promising oxygenated fuel additive for diesel due to its high oxygen content and lack of carbon-to-carbon bonds.[1][2] These properties can lead to more complete combustion, significantly reducing soot, carbon monoxide (CO), and hydrocarbon (HC) emissions.[1][3][4] PODE is also characterized by a high cetane number, which can shorten the ignition delay period.[4]

Q2: What are the expected effects of blending PODE with diesel fuel on engine emissions?

A2: Blending PODE with diesel fuel has been shown to have the following effects on emissions:

  • Reduced Emissions: Significant reductions in carbon monoxide (CO), particulate number (PN), and total hydrocarbon (THC) emissions are commonly observed.[3][4][5] Soot emissions, in particular, can be dramatically lowered.[1]

  • Increased Emissions: A notable challenge with PODE blends is the tendency for increased nitrogen oxide (NOx) emissions.[3][4][5]

Q3: What are common blend ratios of PODE in diesel fuel that have been studied?

A3: Researchers have investigated various blend ratios, typically by volume. Common blending ratios include 10%, 20%, and 30% PODE mixed with conventional diesel fuel.[4] Studies have also explored blends with gasoline in addition to diesel.[5]

Q4: How does PODE blending affect engine performance and fuel consumption?

A4: The addition of PODE to diesel fuel can impact engine performance in several ways:

  • Combustion: PODE blends can lead to a shorter combustion duration and a decrease in cylinder pressure.[5]

  • Fuel Consumption: Due to PODE's lower lower heating value (LHV) compared to diesel, the brake-specific fuel consumption may increase.[6][7]

  • Thermal Efficiency: Despite the increase in fuel consumption, some studies have reported an improvement in the average effective thermal efficiency, particularly at higher blend ratios like 30%.[3][7]

Q5: Are there any known material compatibility issues with PODE blended fuels?

A5: Yes, there is a lack of extensive literature on the compatibility of PODE with all automotive elastomers. Some studies have indicated that PODE can cause significant swelling in common elastomers like NBR and neoprene, which could be a concern for engine components.[2] Therefore, it is crucial to consider the materials of your fuel system and engine during experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with PODE blended fuels.

Issue 1: Unexpectedly High NOx Emissions

  • Possible Cause 1: Higher oxygen content in the fuel blend can lead to higher combustion temperatures, which promotes the formation of NOx.

  • Troubleshooting Steps:

    • Optimize Blend Ratio: Experiment with lower PODE blend ratios. While higher ratios are effective for soot reduction, they can also lead to higher NOx.

    • Introduce a Third Blend Component: Research has shown that adding a small percentage of gasoline (e.g., 5%) to a PODE-diesel blend can help curb NOx formation.[5]

    • Engine Parameter Adjustment: If your experimental setup allows, modifying engine parameters such as exhaust gas recirculation (EGR) can be an effective strategy to reduce NOx emissions.

Issue 2: Increased Fuel Consumption

  • Possible Cause: PODE has a lower energy density (Lower Heating Value) than conventional diesel fuel.[6]

  • Troubleshooting Steps:

    • Data Normalization: When analyzing fuel efficiency, consider calculating the brake thermal efficiency (BTE) in addition to the brake-specific fuel consumption (BSFC). BTE provides a more direct measure of the engine's efficiency in converting the fuel's chemical energy into useful work.[7]

    • Evaluate Engine Load Conditions: The impact on fuel consumption and efficiency can vary with engine load. Analyze the performance across different load conditions to get a complete picture.

Issue 3: Inconsistent Emission Reduction Results

  • Possible Cause 1: Variability in driving or engine operating conditions during testing.

  • Troubleshooting Steps:

    • Standardized Testing Cycles: Employ standardized driving cycles (e.g., urban, suburban, expressway) to ensure repeatability and comparability of results.[3]

    • Control Ambient Conditions: Factors such as ambient temperature and humidity can influence emission formation. Record and, if possible, control these conditions during your experiments.

  • Possible Cause 2: Fuel blend instability or improper mixing.

  • Troubleshooting Steps:

    • Ensure Proper Mixing: Use appropriate blending techniques to ensure a homogenous mixture of PODE and diesel.

    • Check Fuel Properties: Verify the properties of your fuel blend, such as viscosity and density, to ensure they are within the expected range for your experimental setup.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of PODE-diesel blends on emissions and engine performance from various studies.

Table 1: Effect of PODE Blends on Gaseous Emissions

Blend Ratio (PODE in Diesel)Change in CO EmissionsChange in HC/THC EmissionsChange in NOx EmissionsReference
20%ReductionReductionIncrease[5]
20%Reduction-Increase[3]
30%Reduction-Increase[3]
10%, 20%, 30%Significant Reduction (up to 66.2%)ReductionSlight Increase[4]
20% with 5% Gasoline--4.01% Reduction[5]

Table 2: Effect of PODE Blends on Particulate Emissions and Engine Performance

Blend Ratio (PODE in Diesel)Change in Soot/PN EmissionsChange in Effective Fuel ConsumptionChange in Effective Thermal EfficiencyReference
20%ReductionIncreaseVaries by condition[3]
30%ReductionIncrease~2% Increase[3]
10%, 20%, 30%Significant Reduction (up to 76.3%)Gradual IncreaseGradual Decrease in equivalent effective fuel consumption[4]

Experimental Protocols

Protocol 1: Engine Emissions Testing with PODE Blended Fuels

  • Fuel Preparation:

    • Prepare the desired PODE-diesel blends by volume (e.g., 10%, 20%, 30% PODE).

    • Ensure thorough mixing of the components to achieve a homogeneous blend.

    • Characterize the key properties of the blended fuel, such as density, viscosity, and lower heating value.

  • Engine Setup and Operation:

    • Utilize a common-rail diesel engine mounted on a test bench.

    • Connect the engine to a dynamometer to control engine speed and load.

    • Install necessary sensors to measure parameters like in-cylinder pressure, temperature, and fuel flow rate.

  • Emissions Measurement:

    • Use a portable emission measurement system (PEMS) or a stationary exhaust gas analyzer.

    • Measure the concentrations of CO, HC, NOx, and particulate matter in the exhaust.

    • For particulate number (PN) measurements, use a particle counter.

  • Test Cycle:

    • Operate the engine under various steady-state conditions (different speeds and loads).[4]

    • Alternatively, use transient cycles that simulate real-world driving conditions (e.g., urban, highway).[3]

  • Data Analysis:

    • Calculate the brake-specific emissions (in g/kWh) for each pollutant.

    • Analyze the combustion characteristics, including ignition delay and combustion duration, from the in-cylinder pressure data.

    • Calculate the brake thermal efficiency and brake-specific fuel consumption.

Visualizations

Emission_Testing_Workflow cluster_prep Preparation cluster_testing Engine Testing cluster_analysis Data Analysis Fuel_Blending Fuel Blending (e.g., D80PODE20) Fuel_Analysis Fuel Property Analysis (Viscosity, Density, LHV) Fuel_Blending->Fuel_Analysis Engine_Setup Engine Setup on Dynamometer Fuel_Analysis->Engine_Setup Introduce Fuel Run_Test_Cycle Execute Standardized Test Cycle Engine_Setup->Run_Test_Cycle Data_Acquisition Data Acquisition (Emissions, Performance) Run_Test_Cycle->Data_Acquisition Emission_Analysis Analyze Emission Data (CO, NOx, PM) Data_Acquisition->Emission_Analysis Raw Data Performance_Analysis Analyze Performance Data (BSFC, BTE) Data_Acquisition->Performance_Analysis Conclusion Draw Conclusions Emission_Analysis->Conclusion Performance_Analysis->Conclusion

Caption: Experimental workflow for evaluating PODE blended fuel emissions.

NOx_Troubleshooting Start High NOx Emissions Observed Q1 Is EGR system adjustable? Start->Q1 A1_Yes Optimize EGR Rate Q1->A1_Yes Yes A1_No Evaluate Fuel Blend Q1->A1_No No End NOx Reduction Achieved A1_Yes->End Q2 Is adding a third component feasible? A1_No->Q2 A2_Yes Test with Gasoline Addition (e.g., 5%) Q2->A2_Yes Yes A2_No Reduce PODE Blend Ratio Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting guide for elevated NOx emissions.

References

Technical Support Center: Optimization of Engine Performance with OME4 Fuel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxymethylene Ether (OME4) fuel in engine performance optimization experiments.

Troubleshooting Guides

This section offers step-by-step guidance for common issues encountered during engine experiments with OME4 fuel.

Issue 1: Increased Nitrogen Oxide (NOx) Emissions

High NOx emissions can be a common issue when transitioning to oxygenated fuels like OME4.[1][2] This guide provides a systematic approach to diagnosing and mitigating elevated NOx levels.

Troubleshooting Workflow:

start High NOx Emissions Observed check_egr 1. Verify Exhaust Gas Recirculation (EGR) Rate start->check_egr adjust_egr 2. Increase EGR Rate Incrementally check_egr->adjust_egr If rate is low or nominal check_injection_timing 3. Analyze Injection Timing adjust_egr->check_injection_timing retard_timing 4. Retard Injection Timing check_injection_timing->retard_timing If timing is advanced monitor_efficiency 5. Monitor Brake Thermal Efficiency (BTE) retard_timing->monitor_efficiency evaluate_combustion 6. Evaluate Combustion Phasing monitor_efficiency->evaluate_combustion solution Optimal NOx Reduction Achieved evaluate_combustion->solution

Caption: Troubleshooting workflow for high NOx emissions.

Detailed Steps:

  • Verify EGR Rate: Ensure the Exhaust Gas Recirculation (EGR) system is functioning correctly and that the measured EGR rate is accurate. Higher chain length OMEs may beneficially affect NOx with little drawback on thermal efficiency, especially without EGR, but EGR is a key control parameter.[1][2]

  • Increase EGR Rate: Gradually increase the EGR rate. Studies have shown that increasing EGR can significantly reduce NOx emissions when using OME fuels.[2][3]

  • Analyze Injection Timing: Advanced injection timing can lead to higher in-cylinder temperatures and consequently, higher NOx formation.

  • Retard Injection Timing: Systematically retard the injection timing. This can help lower the peak combustion temperature, thus reducing NOx.

  • Monitor Brake Thermal Efficiency (BTE): Be aware that retarding injection timing can sometimes lead to a decrease in BTE. It is crucial to find a balance between NOx reduction and engine efficiency.

  • Evaluate Combustion Phasing: Analyze the combustion phasing (e.g., CA50). A later combustion phasing is generally associated with lower NOx emissions.

Issue 2: Engine Misfire or Unstable Combustion

Engine misfires or unstable combustion can be caused by a variety of factors related to the different properties of OME4 compared to conventional diesel.

Troubleshooting Workflow:

start Engine Misfire / Unstable Combustion check_fuel_delivery 1. Verify Fuel Delivery System start->check_fuel_delivery check_injection_pressure 2. Inspect Fuel Injection Pressure check_fuel_delivery->check_injection_pressure increase_injection_pressure 3. Increase Injection Pressure check_injection_pressure->increase_injection_pressure If pressure is low check_injector_flow_rate 4. Verify Injector Hydraulic Flow Rate increase_injection_pressure->check_injector_flow_rate adjust_injection_duration 5. Adjust Injection Duration check_injector_flow_rate->adjust_injection_duration If flow rate is inadequate check_fuel_properties 6. Confirm OME4 Purity and Properties adjust_injection_duration->check_fuel_properties solution Stable Combustion Achieved check_fuel_properties->solution

Caption: Troubleshooting workflow for engine misfire.

Detailed Steps:

  • Verify Fuel Delivery System: Check for any leaks or blockages in the fuel lines. Ensure all components are compatible with OME4, as it can be incompatible with some common elastomers like NBR and silicone.[4]

  • Inspect Fuel Injection Pressure: Low injection pressure can lead to poor atomization and incomplete combustion.

  • Increase Injection Pressure: If the pressure is below the recommended level for the engine, a simplification of the injection system may be possible with OME, but adequate pressure is still necessary.[5]

  • Verify Injector Hydraulic Flow Rate: OME4 has a lower heating value than diesel, meaning a larger volume of fuel needs to be injected to achieve the same power output.[5] Ensure the injectors have an adequate hydraulic flow rate.[6]

  • Adjust Injection Duration: The required injection duration will likely need to be increased to compensate for the lower energy density of OME4.[3]

  • Confirm OME4 Purity and Properties: Ensure the fuel has not been contaminated, for example with water, as OMEs can have higher water solubility than diesel.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected changes in engine emissions when using OME4 compared to standard diesel?

A1: When using OME4, you can generally expect a significant reduction in particulate matter (soot) emissions, often to near-zero levels.[2] This is due to the presence of oxygen in the fuel molecule and the absence of direct carbon-carbon bonds.[6] However, there can be a trade-off with an increase in nitrogen oxide (NOx) emissions, which can be managed through strategies like adjusting EGR and injection timing.[1][2]

Q2: Do I need to modify my engine's fuel injection system to use OME4?

A2: Yes, modifications are often necessary. Due to OME4's lower lower heating value (LHV) and higher density compared to diesel, about 1.75 times the volume of OME may need to be injected to achieve the same power output.[5] This may require injectors with a higher hydraulic flow rate or adjustments to the injection duration and pressure.[6]

Q3: What is the material compatibility of OME4 with standard engine components?

A3: OME4 shows good compatibility with PEEK polymers and potentially improved compatibility with FKM (Viton) compared to shorter-chain OMEs. However, it is generally incompatible with common elastomers such as NBR and silicone.[4] It is crucial to verify the material of all seals, gaskets, and fuel lines in your system.

Q4: How does the cetane number of OME4 affect combustion?

A4: OME4 generally has a high cetane number, which can lead to a shorter ignition delay.[3][4] This means combustion may start earlier than with diesel under the same injection timing.

Data Presentation

Table 1: Key Fuel Properties of OME4 vs. Standard Diesel

PropertyOME4Standard Diesel (EN 590)
Lower Heating Value (LHV)LowerHigher
DensityHigherLower
Oxygen ContentSignificantly HigherVery Low
Cetane NumberHigherStandard Range
ViscosityPotentially HigherStandard Range
Water SolubilityHigherLower

Note: Specific values can vary based on the precise composition of the OME4 and diesel fuel.

Experimental Protocols

Protocol 1: Engine Performance and Emissions Testing with OME4

Objective: To evaluate the performance and exhaust emissions of a single-cylinder diesel engine operating on OME4 fuel.

Methodology:

  • Engine Setup:

    • Use a single-cylinder research diesel engine with a common rail injection system.[6]

    • Ensure all fuel system components are compatible with OME4.

    • Instrument the engine to measure in-cylinder pressure, engine speed, torque, and temperatures of coolant, oil, and exhaust gas.

  • Fuel System Preparation:

    • Thoroughly flush the entire fuel system with the OME4 fuel to be tested to remove any residual diesel fuel.

    • Ensure the fuel is filtered to prevent any contaminants from reaching the injectors.

  • Test Procedure:

    • Warm up the engine to a stable operating temperature using a standard reference fuel (e.g., HVO or EN 590 diesel).[1]

    • Switch the fuel supply to OME4.

    • Operate the engine at a series of predefined speed and load points.

    • For each operating point, vary key parameters such as EGR rate and injection timing in a systematic manner.[3]

    • Record all engine performance data and measure exhaust emissions (NOx, CO, HC, and particulate matter) using an appropriate exhaust gas analyzer and particulate sizer.

  • Data Analysis:

    • Calculate key performance metrics such as Brake Thermal Efficiency (BTE), Brake Specific Fuel Consumption (BSFC), and heat release rate.

    • Analyze the trade-off between NOx and soot emissions.

    • Compare the results for OME4 with the baseline data from the reference fuel.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep1 Engine Setup & Instrumentation prep2 Fuel System Flush & Fill prep1->prep2 test1 Engine Warm-up (Reference Fuel) prep2->test1 test2 Switch to OME4 Fuel test1->test2 test3 Set Engine Speed & Load test2->test3 test4 Vary EGR & Injection Timing test3->test4 test5 Record Performance & Emissions Data test4->test5 analysis1 Calculate BTE, BSFC, Heat Release test5->analysis1 analysis2 Analyze NOx-Soot Trade-off analysis1->analysis2 analysis3 Compare with Baseline analysis2->analysis3

References

Technical Support Center: Long-Term Stability of Oxymethylene Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability testing of oxymethylene ethers (OMEs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxymethylene ethers?

A1: The primary degradation pathway for oxymethylene ethers is oxidative degradation.[1] This process is often initiated by the presence of hydroperoxides and can be accelerated by factors such as exposure to light, heat, and oxygen.[2][3] The degradation mechanism is similar to that of polyoxymethylene (POM).[1]

Q2: What are the main degradation products of OMEs?

A2: The main degradation products of OMEs are formaldehyde, methanol, and formates.[1][4] Side products can include carbonates and formic acid.[1] The release of formaldehyde is a critical consideration due to its potential health and safety implications.

Q3: How can I improve the long-term stability of my OME samples?

A3: To enhance the long-term stability of OMEs, consider the following:

  • Addition of Antioxidants: Antioxidants such as butylated hydroxytoluene (BHT) have been shown to inhibit oxidative degradation and significantly improve stability.[4]

  • Inert Atmosphere: Storing OMEs under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation by minimizing contact with oxygen.[2]

  • Light and Heat Protection: Store OME samples in amber-colored containers and away from direct light and heat sources to minimize degradation.[2][3]

  • Proper Sealing: Ensure containers are tightly sealed to prevent exposure to atmospheric oxygen and moisture.[5]

Q4: Are there any material compatibility issues I should be aware of when storing OMEs?

A4: Yes, OMEs can be incompatible with certain common laboratory materials. They have shown incompatibility with some elastomers, such as nitrile rubber (NBR) and fluoroelastomers (FKM or Viton).[6][7] However, materials like PEEK (polyether ether ketone) have been found to be unaffected.[6][8] It is crucial to select appropriate storage containers and equipment to avoid contamination or degradation of the storage materials.

Troubleshooting Guide

Problem: I suspect peroxide formation in my OME sample. How can I detect it and what should I do?

Symptoms:

  • Visible signs of peroxide formation can include the appearance of clear liquid with suspended wisp-like structures, the formation of precipitated crystals, or a cloudy appearance in the OME sample.[2]

  • White crystal formation may also be observed under the rim of the container cap.[2]

Solution:

  • Visual Inspection: Carefully inspect the container for any of the visual signs mentioned above. Do not open a container if you suspect high levels of peroxide formation, especially if crystals are visible. [5]

  • Peroxide Test Strips: Use commercially available peroxide test strips for a semi-quantitative assessment. This is a common and relatively safe method for detecting peroxides in solvents.

  • Quantitative Analysis: For a more precise measurement, analytical methods such as titration can be employed by trained personnel.

  • Prevention and Control:

    • Always date OME containers upon receipt and upon opening.[5]

    • Test for peroxides periodically, especially for opened containers.[5]

    • Purchase OMEs in small quantities to avoid long-term storage of opened containers.[2]

    • If peroxides are detected at a concerning level (a common control point is 100 ppm), consult your institution's safety guidelines for proper disposal procedures.[5]

Problem: My analytical results for OME stability are inconsistent.

Possible Causes and Solutions:

  • Sample Handling: Ensure consistent and minimal exposure of samples to air and light during preparation and analysis. Use of an inert atmosphere for sample handling is recommended.

  • Analytical Method Variability: The chosen analytical method may not be robust. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for stability testing.[9][10][11] Ensure the method is properly validated for specificity, linearity, accuracy, and precision.

  • Reference Standard Instability: If using a reference standard, ensure it is stored under optimal conditions to prevent its own degradation, which would lead to inaccurate comparisons.

  • Container Interactions: The storage container may be interacting with the OME. Verify that the container material is compatible with OMEs.

Quantitative Data Summary

The stability of oxymethylene ethers can be influenced by their chemical structure, particularly the length of the alkyl end groups.

Oxymethylene Ether (OME) TypeRelative Oxidative StabilityReference
OMEs with larger alkyl groups (e.g., propyl, butyl)Higher stability under accelerated auto-oxidation conditions[6][7][8]
Methyl-terminated OMEsLower stability compared to those with larger alkyl groups[6][8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Oxymethylene Ethers

This protocol outlines a general procedure for conducting accelerated stability studies to predict the long-term stability of OMEs.

1. Materials and Equipment:

  • Oxymethylene ether sample

  • Climate-controlled stability chambers

  • Inert gas (Nitrogen or Argon)

  • Appropriate, compatible storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Analytical instrumentation (e.g., HPLC-UV system)

  • Reference standards for OME and potential degradation products

2. Procedure:

  • Sample Preparation:

    • Dispense the OME sample into multiple, properly labeled, compatible containers.

    • If an antioxidant is being tested, prepare a separate batch with the added stabilizer.

    • Purge the headspace of each container with an inert gas before sealing to minimize oxygen content.

  • Storage Conditions:

    • Place the samples in stability chambers set to accelerated conditions. Common conditions include elevated temperature and humidity (e.g., 40°C / 75% RH).

    • Store a control set of samples at long-term storage conditions (e.g., 25°C / 60% RH or refrigerated at 5°C).

  • Time Points for Testing:

    • For accelerated studies, a typical schedule includes testing at 0, 1, 3, and 6 months.

    • For long-term studies, testing is often performed at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Testing:

    • At each time point, remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Perform a visual inspection for any physical changes (e.g., color change, precipitation).

    • Analyze the sample using a validated stability-indicating analytical method, such as HPLC-UV, to quantify the parent OME and any degradation products.

    • Test for peroxide formation, especially for samples stored for extended periods.

  • Data Analysis:

    • Plot the concentration of the OME and its degradation products over time for each storage condition.

    • Evaluate the rate of degradation to estimate the shelf-life of the product under the tested conditions.

Protocol 2: HPLC-UV Method for OME Quantification

This protocol provides a starting point for developing an HPLC-UV method for the analysis of OMEs and their degradation products. Method optimization will be required based on the specific OME and expected degradants.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is typically used to elute both polar degradation products and the less polar OME. An example gradient could be:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient to 5% A

    • 15-18 min: Hold at 5% A

    • 18-20 min: Return to 95% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength where the OME has absorbance (e.g., in the lower UV range, ~210 nm, as OMEs lack strong chromophores). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.[9][10]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the OME sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the assay.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify and quantify the OME peak and any degradation product peaks by comparing their retention times and UV spectra to those of reference standards.

Visualizations

Oxidative_Degradation_Pathway OME Oxymethylene Ether (R-O-(CH2O)n-R) Radical OME Radical OME->Radical Initiator Initiator (e.g., Light, Heat, Peroxides) Initiator->OME Initiation Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + OME Hydroperoxide->Radical Decomposition Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Further Reactions Formaldehyde Formaldehyde Degradation_Products->Formaldehyde Methanol Methanol Degradation_Products->Methanol Formates Formates Degradation_Products->Formates

Caption: Oxidative degradation pathway of oxymethylene ethers.

Stability_Testing_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis & Reporting Define_Objectives Define Objectives (e.g., Shelf-life determination) Select_OME_Batches Select OME Batches Define_Objectives->Select_OME_Batches Choose_Storage_Conditions Choose Storage Conditions (Accelerated & Long-term) Select_OME_Batches->Choose_Storage_Conditions Define_Time_Points Define Testing Time Points Choose_Storage_Conditions->Define_Time_Points Sample_Preparation Sample Preparation & Storage Define_Time_Points->Sample_Preparation Analytical_Testing Analytical Testing at Time Points (e.g., HPLC, Peroxide Test) Sample_Preparation->Analytical_Testing Data_Analysis Data Analysis (Degradation Kinetics) Analytical_Testing->Data_Analysis Shelf_Life_Estimation Shelf-Life Estimation Data_Analysis->Shelf_Life_Estimation Final_Report Final Stability Report Shelf_Life_Estimation->Final_Report

Caption: General workflow for OME long-term stability testing.

References

Validation & Comparative

A Comparative Analysis of Oxymethylene Ether-4 (OME4) and Conventional Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance, combustion, and emission characteristics of OME4 versus conventional diesel, supported by experimental data.

Oxymethylene ether-4 (OME4), a synthetic oxygenated fuel, has emerged as a promising alternative to conventional diesel fuel, offering the potential for significantly cleaner combustion. This guide provides a detailed comparative analysis of OME4 and conventional diesel, focusing on their physicochemical properties, combustion behavior, engine performance, and emission profiles. The information presented is curated from various experimental studies to provide researchers, scientists, and drug development professionals with a comprehensive overview for informed decision-making in their respective fields.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the performance of OME4 and conventional diesel stem from their distinct chemical compositions and physical properties. OME4's molecular structure, which lacks direct carbon-carbon bonds, is a key determinant of its clean combustion characteristics.[1][2]

PropertyOME4Conventional Diesel (EN 590)
Chemical Formula CH₃O(CH₂O)₄CH₃Approx. C₁₂H₂₃ (average)
Molecular Weight 182.19 g/mol ~170 g/mol
Oxygen Content ~44 wt%~0 wt%
Lower Heating Value ~19.0 MJ/kg[3]~42.9 MJ/kg[4]
Cetane Number >100~51-55
Density @ 15°C ~1040 kg/m ³~820-845 kg/m ³[4]
Viscosity @ 40°C ~1.5 mm²/s~2.0-4.5 mm²/s[4]
Flash Point >60 °C>55 °C
Sulphur Content Essentially zero<10 mg/kg

Table 1: Comparison of Key Physicochemical Properties.

Combustion Characteristics

The combustion process of OME4 is markedly different from that of conventional diesel, primarily due to its high oxygen content and unique molecular structure.

  • Ignition Delay: OME4 exhibits a shorter ignition delay compared to diesel, which can be attributed to its higher cetane number.[5] This can lead to an earlier start of combustion.

  • Heat Release Rate: While diesel combustion often shows a distinct premixed combustion phase followed by a diffusion combustion phase, OME4's heat release can be more uniform.[6] The high oxygen content in OME4 promotes more complete and faster combustion.[6]

  • Soot Formation: The absence of carbon-carbon bonds in the OME4 molecule is a significant advantage, as it drastically reduces the formation of soot precursors.[1][7] This leads to virtually soot-free combustion, a major benefit over conventional diesel.[2]

Engine Performance and Emissions

The differences in physicochemical properties and combustion characteristics directly translate to distinct engine performance and emission profiles.

Performance/Emission ParameterOME4Conventional Diesel
Engine Power & Torque Generally comparable to diesel, though the lower heating value may require adjustments to the fuel injection system to maintain the same power output.Serves as the baseline for performance in compression-ignition engines.
Fuel Consumption Higher brake-specific fuel consumption (BSFC) due to its lower energy density.[6]Lower BSFC compared to OME4 for the same power output.
Nitrogen Oxides (NOx) NOx emissions can be comparable to or slightly lower than diesel under similar operating conditions. However, the soot-free combustion allows for higher rates of Exhaust Gas Recirculation (EGR) to significantly reduce NOx without the typical soot-NOx trade-off.[1]NOx formation is a significant challenge, and reducing it often leads to an increase in soot emissions (soot-NOx trade-off).
Particulate Matter (PM)/Soot Drastically reduced PM and soot emissions, often by more than 80-90%, and in some cases, close to zero.[3][7]A major source of PM and soot emissions, which are harmful to human health and the environment.
Carbon Monoxide (CO) Generally lower CO emissions due to more complete combustion.[2]CO emissions are typically higher than OME4, especially under rich combustion conditions.
Hydrocarbons (HC) Generally lower HC emissions.[2]HC emissions are present, particularly during cold starts and low-load operation.
Carbon Dioxide (CO₂) Well-to-wheel CO₂ emissions can be significantly lower if OME4 is produced from renewable sources like biomass or through power-to-liquid processes using renewable electricity.[2][3]A significant contributor to greenhouse gas emissions, with CO₂ being the primary product of combustion.

Table 2: Comparative Engine Performance and Emissions.

Experimental Protocols

To ensure the objective comparison of fuels, standardized experimental procedures are crucial. Below are outlines of typical methodologies used in the evaluation of OME4 and conventional diesel.

Engine Performance and Emission Testing

A common approach involves using a single-cylinder or multi-cylinder diesel engine mounted on a test bench equipped with a dynamometer.

  • Engine Setup: A standard compression-ignition (CI) engine is used. For testing oxygenated fuels like OME4, it is important to ensure the compatibility of the fuel system materials.

  • Fuel Blending: Tests are often conducted with pure fuels (100% OME4 and 100% diesel) and various blend ratios (e.g., OME20, OME50) to evaluate the effect of OME concentration.

  • Operating Conditions: The engine is operated at various steady-state conditions, typically defined by engine speed (e.g., 1500 rpm, 2000 rpm) and load (e.g., 25%, 50%, 75%, 100% of full load).[8]

  • Data Acquisition:

    • Performance Data: Engine torque, power, and fuel consumption are continuously measured. Brake-specific fuel consumption (BSFC) is then calculated.

    • In-Cylinder Pressure: A pressure transducer installed in the cylinder head records the pressure data, which is used to analyze combustion characteristics like ignition delay and heat release rate.

    • Emissions Analysis: Exhaust gas is sampled and analyzed using a gas analyzer to measure the concentrations of NOx, CO, HC, and CO₂. A smoke meter or a particulate matter analyzer is used to quantify soot emissions.[9]

  • Test Procedure: For each fuel or blend, the engine is stabilized at a specific operating point. Data is then recorded over a set period. The process is repeated for all planned operating conditions and fuel compositions.

Physicochemical Property Analysis

Standardized laboratory tests are employed to determine the properties of the fuels.

  • Density: Measured using a hydrometer or a density meter according to standards like ASTM D1298.[10]

  • Viscosity: Kinematic viscosity is determined using a viscometer following procedures such as ASTM D445.[10]

  • Heating Value: The lower heating value (LHV) is measured using a bomb calorimeter.

  • Cetane Number: Determined using a cetane engine (ASTM D613) or calculated based on other fuel properties (ASTM D976 for calculated cetane index).[10]

  • Flash Point: Measured using a Pensky-Martens closed-cup tester (ASTM D93).

Visualizations

Well-to-Wheel CO₂ Emissions Pathway

The following diagram illustrates the lifecycle CO₂ emissions for both conventional diesel and OME4 produced from renewable sources.

G cluster_diesel Conventional Diesel cluster_ome Renewable OME4 crude_oil Crude Oil Extraction refinery Refining crude_oil->refinery transport_diesel Transportation refinery->transport_diesel combustion_diesel Combustion in Engine transport_diesel->combustion_diesel co2_diesel CO₂ to Atmosphere combustion_diesel->co2_diesel biomass Biomass (Renewable Source) synthesis OME4 Synthesis (e.g., Power-to-Liquid) biomass->synthesis transport_ome Transportation synthesis->transport_ome combustion_ome Combustion in Engine transport_ome->combustion_ome co2_ome CO₂ (Biogenic, re-absorbed by biomass) combustion_ome->co2_ome co2_ome->biomass CO₂ uptake G start Start: Define Test Fuels (e.g., OME4 vs. Diesel) fuel_prep Fuel Property Analysis (Density, Viscosity, etc.) start->fuel_prep engine_setup Engine Test Bed Setup & Calibration start->engine_setup run_tests Execute Engine Tests for Each Fuel & Operating Point fuel_prep->run_tests op_conditions Define Operating Conditions (Speed, Load) engine_setup->op_conditions op_conditions->run_tests data_acq Data Acquisition: - Performance (Torque, Power) - In-Cylinder Pressure - Emissions (NOx, PM, CO, HC) run_tests->data_acq analysis Data Analysis & Comparison data_acq->analysis results Tabulate Results & Generate Conclusions analysis->results end End results->end

References

A Comparative Life Cycle Assessment of 2,4,6,8,10-Pentaoxaundecane (OME3) as a Sustainable Fuel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental performance of 2,4,6,8,10-Pentaoxaundecane (also known as polyoxymethylene dimethyl ether or OME3) reveals its potential as a cleaner-burning synthetic fuel, particularly in reducing soot and particulate matter emissions compared to conventional diesel and biodiesel. This guide provides a comprehensive comparison of the life cycle assessment of OME3 against its alternatives, supported by experimental data and detailed methodologies.

This compound is a member of the polyoxymethylene dimethyl ethers (OME) family, which are oxygenated synthetic fuels that can be produced from various feedstocks, including renewable sources like biomass and captured carbon dioxide. Its molecular structure, lacking carbon-carbon bonds, contributes to significantly lower soot formation during combustion. This characteristic makes it a promising candidate for blending with diesel or as a standalone fuel to mitigate the environmental impact of transportation and industrial sectors.

Comparative Life Cycle Analysis: OME3 vs. Alternatives

A well-to-wheel life cycle assessment (LCA) provides a holistic view of a fuel's environmental footprint, from raw material extraction and processing (well-to-tank) to its final combustion in an engine (tank-to-wheel). The following tables summarize key quantitative data from various studies, comparing OME3 with conventional diesel and biodiesel across critical environmental and performance metrics.

Fuel TypeWell-to-Wheel Greenhouse Gas Emissions (g CO2-eq/km)Key Assumptions and Production Pathway
This compound (OME3-5) 29 (Best Case)Power-to-Liquid pathway with renewable electricity and CO2 from direct air capture.[1][2]
<100With input electricity at ~50 g CO2-eq/kWh.[1][2][3]
Conventional Diesel 209Fossil fuel-based production.[1][2]
Biodiesel (from Karanja) 63.81 (g CO2-eq/MJ)Transesterification of Karanja oil.[4]
Biodiesel (from Microalgae) 85.37 (g CO2-eq/MJ)Cultivation and processing of microalgae.[4]

Table 1: Comparison of Well-to-Wheel Greenhouse Gas Emissions.

Fuel TypeNet Energy Ratio (NER)Production Pathway
Biodiesel (from Karanja) 3.57-
Biodiesel (from Microalgae) 0.45-

Table 2: Net Energy Ratio for Biodiesel Production.[4] Note: NER is the ratio of energy output to the non-renewable energy input.

Fuel BlendSoot Emission Reduction (%)NOx Emission Change (%)Test Conditions
10 vol% OME3-5 in Diesel 30Not specifiedEuro-2 diesel passenger car on a chassis dynamometer.[5][6]
30% OME in Diesel --Leads to an 18.5% reduction in Well-to-Wheel CO2 emissions with sustainable production.[2]

Table 3: Impact of OME Blending on Engine Emissions.

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies for fuel characterization and engine emissions testing.

Fuel Properties Analysis:

The properties of diesel and biodiesel are determined using standard test methods developed by organizations like ASTM International and the European Committee for Standardization (CEN).

  • Biodiesel Content: ASTM D7806 is used for determining the percentage of biodiesel (Fatty Acid Methyl Esters) in diesel fuel using mid-infrared spectroscopy.[7]

  • Fuel Specifications: ASTM D6751 and EN 14214 are the primary standards that specify the quality requirements for biodiesel fuel, including properties like cetane number, viscosity, and flash point.[8][9]

  • Cetane Number: ASTM D613 is the standard test method for determining the cetane number of diesel fuel oil, which is a measure of its ignition quality.[8]

  • Viscosity: ASTM D445 is used to measure the kinematic viscosity of liquid petroleum products.[9]

  • Flash Point: The Pensky-Martens closed cup test is a common method for determining the flash point of fuels.[10]

Engine Emissions Measurement:

Engine emissions are typically measured on a dynamometer test bench under controlled conditions.

  • Soot Measurement: Various techniques are employed to measure soot or particulate matter (PM) emissions from diesel engines.

    • Gravimetric Analysis: This is a standard method where exhaust gas is passed through a filter, and the collected particulate matter is weighed.[11][12]

    • Filter Smoke Number (FSN): This method involves passing a known volume of exhaust gas through a filter paper and measuring the darkness of the resulting spot.[12]

    • Optical Methods: Techniques like opacity measurement and photoacoustic sensors provide real-time soot concentration data.[12]

    • Microwave-Based Soot Sensing: A newer approach that can monitor the soot loading of a diesel particulate filter (DPF) in real-time.[13]

  • Gaseous Emissions (NOx, CO, etc.): Gaseous emissions are measured using exhaust gas analyzers, often employing techniques like chemiluminescence for NOx and non-dispersive infrared (NDIR) for CO and CO2.[11]

  • Test Cycles: Standardized engine test cycles, such as the European Stationary Cycle (ESC) or transient cycles, are used to simulate real-world operating conditions.

Well-to-Wheel Life Cycle of this compound (OME3)

The following diagram illustrates the key stages in the "Power-to-Liquid" production pathway for OME3, which is considered a promising route for achieving significant greenhouse gas reductions.

Well-to-Wheel Life Cycle of OME3 cluster_well_to_tank Well-to-Tank cluster_tank_to_wheel Tank-to-Wheel renewable_electricity Renewable Electricity (e.g., Wind, Solar) electrolysis Water Electrolysis renewable_electricity->electrolysis water Water (H2O) water->electrolysis co2_capture CO2 Capture (e.g., Direct Air Capture) methanol_synthesis Methanol Synthesis co2_capture->methanol_synthesis h2_production Green Hydrogen (H2) Production electrolysis->h2_production h2_production->methanol_synthesis ome_synthesis OME3 Synthesis methanol_synthesis->ome_synthesis fuel_distribution Fuel Distribution ome_synthesis->fuel_distribution vehicle_fueling Vehicle Fueling fuel_distribution->vehicle_fueling combustion Engine Combustion vehicle_fueling->combustion emissions Exhaust Emissions (Reduced Soot, CO2, NOx) combustion->emissions

Well-to-Wheel lifecycle of OME3 via Power-to-Liquid pathway.

References

Sooting Propensity of 2,4,6,8,10-Pentaoxaundecane Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sooting propensity of 2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family, and its blends against other alternative fuels. The information is supported by experimental data from scientific literature, offering insights into cleaner combustion alternatives.

Executive Summary

Polyoxymethylene dimethyl ethers (PODEs), including this compound (PODE₅), are synthetic oxygenated fuels that exhibit significantly lower sooting propensities compared to conventional diesel and even other biofuels. The presence of oxygen atoms in their molecular structure and the absence of carbon-carbon bonds contribute to a cleaner combustion process, leading to a substantial reduction in particulate matter formation. Experimental data, primarily using the Yield Sooting Index (YSI), demonstrates that the sooting tendency of PODEs is roughly an order of magnitude lower than that of certification diesel fuel.[1] Furthermore, the sooting propensity of PODE compounds tends to decrease as the number of oxymethylene units in the molecule increases.

Quantitative Comparison of Sooting Propensity

The following table summarizes the sooting propensity of various fuels, quantified by the Yield Sooting Index (YSI) and Threshold Sooting Index (TSI). A lower index value indicates a lower tendency to produce soot.

Fuel/CompoundChemical FormulaSooting Propensity MetricValue
Polyoxymethylene Dimethyl Ethers (PODEn) CH₃O(CH₂O)nCH₃
PODE₃C₄H₁₀O₄Yield Sooting Index (YSI)~10 (estimated)
PODE₄C₅H₁₂O₅Yield Sooting Index (YSI)<10 (estimated)
This compound (PODE₅) C₆H₁₄O₆ Yield Sooting Index (YSI) <10 (estimated)
Conventional Fuels
n-Heptane (Diesel surrogate)C₇H₁₆Yield Sooting Index (YSI)36.0
Toluene (Aromatic component)C₇H₈Yield Sooting Index (YSI)170.9
DieselApprox. C₁₂H₂₃Yield Sooting Index (YSI)~150-200
Biofuels & Oxygenates
Biodiesel (Soy Methyl Ester - SME)Approx. C₁₉H₃₄O₂Smoke Point (mm)~40-60
Methyl Oleate (Biodiesel component)C₁₉H₃₆O₂Smoke Point (mm)~50
EthanolC₂H₅OHThreshold Sooting Index (TSI)Low
n-ButanolC₄H₉OHThreshold Sooting Index (TSI)Low

Note: Specific experimental YSI values for individual PODE oligomers beyond n=2 are not widely published. The values for PODE₃, PODE₄, and PODE₅ are estimated based on the established trend of decreasing sooting propensity with increasing 'n' and their significantly lower sooting behavior compared to hydrocarbons.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from the following established experimental methodologies for determining sooting propensity.

Yield Sooting Index (YSI)

The Yield Sooting Index (YSI) is a quantitative measure of a fuel's tendency to form soot in a standardized diffusion flame.

Methodology: A small amount of the test fuel (typically around 1000 ppm) is doped into a well-characterized methane-air co-flow diffusion flame. The maximum soot volume fraction in the flame is measured using a laser-based diagnostic technique, most commonly Laser-Induced Incandescence (LII). The YSI is then calculated by normalizing the measured soot volume fraction to that of reference fuels (e.g., n-hexane with a YSI of 0 and benzene with a YSI of 100). This normalization makes the YSI a largely apparatus-independent metric.

Threshold Sooting Index (TSI) and Smoke Point (ASTM D1322)

The Threshold Sooting Index (TSI) is another widely used metric, often derived from smoke point measurements as described in the ASTM D1322 standard test method.

Methodology: The smoke point is the maximum height (in millimeters) of a smoke-free laminar diffusion flame of the fuel burning in a standardized lamp. A higher smoke point indicates a lower sooting tendency. The TSI is then calculated from the smoke point and the fuel's molecular weight, again using reference fuels to establish a scale.

Laser-Induced Incandescence (LII)

Laser-Induced Incandescence (LII) is a powerful optical diagnostic technique used to measure soot volume fraction and primary particle size in flames.

Methodology: A high-energy pulsed laser beam is used to rapidly heat the soot particles in the flame to their vaporization temperature (around 4000-4500 K). This intense heating causes the particles to incandesce brightly. The intensity of this incandescence is directly proportional to the soot volume fraction. By analyzing the temporal decay of the LII signal, information about the primary soot particle size can also be extracted.

Experimental Workflow for Sooting Propensity Measurement

The following diagram illustrates a generalized workflow for determining the sooting propensity of a fuel using common experimental techniques.

SootingPropensityWorkflow cluster_prep Fuel Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_results Results FuelSample Test Fuel Sample (e.g., PODE Blend) Burner Laminar Diffusion Flame Burner FuelSample->Burner Introduce as dopant or neat fuel ReferenceFuel Reference Fuels (e.g., Methane, n-Heptane) ReferenceFuel->Burner Establish baseline and reference flames Laser Pulsed Laser System (for LII) Burner->Laser Generate flame for LII measurement FlameHeight Flame Height Measurement Burner->FlameHeight Measure for Smoke Point Detector Optical Detector (e.g., ICCD Camera) Laser->Detector Induce & collect incandescence signal SootVolume Soot Volume Fraction Measurement Detector->SootVolume IndexCalc Sooting Index Calculation (YSI/TSI) SootVolume->IndexCalc FlameHeight->IndexCalc Comparison Comparative Sooting Propensity Data IndexCalc->Comparison

Experimental workflow for determining sooting propensity.

Signaling Pathways and Logical Relationships

The reduced sooting propensity of this compound and other PODEs can be attributed to their molecular structure. The following diagram illustrates the key structural features and their influence on the soot formation pathway.

SootFormationPathway cluster_fuel Fuel Structure cluster_pathway Combustion & Soot Formation Pathway PODE PODE (e.g., this compound) NoC_C Absence of C-C Bonds PODE->NoC_C Oxygen Presence of Oxygen Atoms PODE->Oxygen Diesel Conventional Diesel (Hydrocarbons) PAH Polycyclic Aromatic Hydrocarbon (PAH) Formation Diesel->PAH Fragmentation Fragmentation to smaller, oxygenated species NoC_C->Fragmentation inhibits formation of large hydrocarbon fragments Oxygen->Fragmentation promotes Fragmentation->PAH reduces precursors CleanComb More Complete Combustion Fragmentation->CleanComb Soot Soot Particle Inception & Growth PAH->Soot CleanComb->Soot reduces

Influence of PODE structure on soot formation pathway.

References

Oxymethylene Ethers: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the environmental performance of oxymethylene ethers (OMEs) as a diesel fuel alternative. This report provides a comparative analysis of OMEs against conventional diesel and biodiesel, supported by experimental data on emissions, ecotoxicity, and biodegradability.

Oxymethylene ethers (OMEs), a class of synthetic oxygenated fuels, are gaining significant attention as a potential low-carbon alternative to conventional diesel fuel. Their unique chemical structure, lacking carbon-carbon bonds, offers the potential for cleaner combustion with reduced soot and other harmful emissions. This guide provides a comprehensive environmental impact assessment of OMEs, comparing their performance with fossil diesel and biodiesel, and includes detailed experimental methodologies for the cited data.

Executive Summary

Oxymethylene ethers, particularly longer-chain variants like OME₃₋₅, demonstrate a promising environmental profile compared to conventional diesel and, in some aspects, biodiesel. Life cycle assessments indicate that OMEs produced from renewable feedstocks, such as green hydrogen and captured carbon dioxide, can significantly reduce greenhouse gas emissions on a well-to-wheel basis. Engine tests consistently show a substantial reduction in particulate matter (soot) emissions, a key advantage over traditional diesel. While the impact on nitrogen oxide (NOx) emissions can vary with engine conditions, OMEs offer a potential solution to break the typical soot-NOx trade-off in diesel engines. However, data on their ecotoxicity and biodegradability are still emerging, highlighting an area for further research to fully establish their environmental credentials.

Emissions Profile: A Comparative Analysis

The primary environmental benefit of OMEs lies in their combustion characteristics, which lead to a significant reduction in harmful exhaust emissions.

Key Emission Reductions

Particulate Matter (Soot): The absence of carbon-carbon bonds in the OME molecule is a key factor in the drastic reduction of soot formation during combustion.[1] Studies have shown that blending OMEs with diesel fuel can lead to a significant decrease in particulate matter emissions.[1]

Nitrogen Oxides (NOx): The impact of OMEs on NOx emissions is more complex and can depend on engine calibration and operating conditions. Some studies report a reduction in NOx, while others show a slight increase. However, the significant reduction in soot allows for more aggressive NOx reduction strategies, such as increased exhaust gas recirculation (EGR), without the penalty of higher soot emissions, thus breaking the traditional soot-NOx trade-off.[2][3][4][5]

Carbon Monoxide (CO) and Hydrocarbons (HC): The high oxygen content of OMEs generally leads to more complete combustion, resulting in lower emissions of carbon monoxide and unburned hydrocarbons compared to conventional diesel.

The following table summarizes typical emission results from comparative engine tests.

Fuel TypeNOx EmissionsParticulate Matter (PM) EmissionsCarbon Monoxide (CO) EmissionsHydrocarbon (HC) Emissions
Conventional Diesel BaselineBaselineBaselineBaseline
Biodiesel (B20) ~+2% to +10%~-12%~-11%~-20%
OME Blends (e.g., OME20) Variable (-5% to +5%)Significant Reduction (>50%)Significant ReductionSignificant Reduction

Note: The values presented are indicative and can vary significantly based on the specific engine, operating conditions, and the exact composition of the OME and biodiesel blends.

Experimental Protocol: Engine Emissions Testing

The comparative emissions data presented are typically obtained through standardized engine test cycles.

Engine and Test Cell Setup:

  • Engine: A heavy-duty single-cylinder or multi-cylinder diesel engine is commonly used.

  • Dynamometer: An eddy current or AC dynamometer is used to control engine speed and load.

  • Fuel System: A high-pressure common-rail injection system is typically employed to allow for precise control of injection timing and pressure.

  • Emissions Analysis: Exhaust gases are analyzed using a suite of instruments, including:

    • Chemiluminescence Detector (CLD) for NOx

    • Non-dispersive Infrared (NDIR) analyzer for CO and CO₂

    • Flame Ionization Detector (FID) for total hydrocarbons (THC)

    • Gravimetric analysis using a partial flow dilution tunnel for particulate matter.

Test Cycles: Standardized test cycles such as the FTP-75 (Federal Test Procedure) or the World Harmonized Transient Cycle (WHTC) are used to simulate real-world driving conditions and ensure comparability of results. Steady-state tests at various engine loads and speeds are also conducted to map the engine's emission performance across its operating range.

Ecotoxicity and Biodegradability

While the combustion benefits of OMEs are well-documented, a full environmental impact assessment requires an understanding of their fate and effects in the environment.

Aquatic Toxicity: Data on the aquatic toxicity of OMEs is crucial for assessing the potential impact of spills or leaks. Standardized tests, following OECD guidelines, are used to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50).[6][7][8][9][10] Limited publicly available data suggests that OMEs may have a lower aquatic toxicity than some conventional fuel components. However, more comprehensive studies are needed to fully characterize their ecotoxicological profile.

Biodegradability: The biodegradability of a fuel determines its persistence in the environment. "Ready biodegradability" is assessed using standardized methods like the OECD 301 series of tests .[2][11][12][13] These tests measure the extent to which microorganisms can break down a substance over a 28-day period. While ethers are generally more resistant to biodegradation than esters (like biodiesel), some studies indicate that OMEs can be biodegraded. Further research is required to establish the biodegradability of different OME chain lengths under various environmental conditions.

Experimental Protocol: Ecotoxicity and Biodegradability Testing

Aquatic Toxicity Testing (based on OECD Guidelines):

  • Test Organisms: Standard test species such as fish (e.g., Rainbow Trout, OECD 203), aquatic invertebrates (e.g., Daphnia magna, OECD 202), and algae (e.g., Pseudokirchneriella subcapitata, OECD 201) are used.

  • Methodology: The organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting. The mortality or other observed effects are recorded over a specified period (e.g., 96 hours for fish acute toxicity). The LC50 or EC50 values are then calculated.

Ready Biodegradability Testing (OECD 301):

  • Inoculum: Microorganisms from a source such as activated sludge from a wastewater treatment plant are used.

  • Methodology: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions. The degradation of the substance is monitored over 28 days by measuring parameters such as the consumption of dissolved oxygen (OECD 301D), the production of carbon dioxide (OECD 301B), or the removal of dissolved organic carbon (OECD 301A).

  • Pass Level: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO₂ production in the OECD 301B test).[11]

Life Cycle Assessment (LCA)

A comprehensive environmental assessment of any fuel must consider its entire life cycle, from feedstock extraction and processing to its final use. This "well-to-wheel" analysis provides a more complete picture of the overall greenhouse gas (GHG) footprint.

Production Pathways and GHG Emissions: The environmental impact of OMEs is highly dependent on their production pathway.

  • Fossil-based OMEs: OMEs produced from fossil-derived methanol have a life cycle GHG footprint comparable to or slightly higher than conventional diesel.

  • Renewable OMEs: OMEs synthesized from renewable feedstocks, such as biomass or renewable electricity and captured CO₂, have the potential for significant GHG emission reductions compared to fossil fuels.[6][14][15] Life cycle analyses have shown that renewable OMEs can achieve well-to-wheel GHG reductions of over 70% compared to conventional diesel.[8]

LCA Methodology

The life cycle assessment of alternative fuels is typically conducted following the framework of ISO 14040 and 14044 . The key stages of the assessment include:

  • Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., emissions per kilometer driven), and the system boundaries (well-to-wheel).

  • Life Cycle Inventory (LCI): Quantifying the inputs (energy, raw materials) and outputs (emissions, waste) for each stage of the fuel's life cycle.

  • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes assessing impacts such as global warming potential, acidification potential, and eutrophication potential.

Visualizing the Environmental Impact Pathway

To better understand the comparative environmental impact, the following diagram illustrates the key stages and considerations in the life cycle of OMEs versus conventional fuels.

Comparative Environmental Impact Pathways cluster_0 Feedstock cluster_1 Fuel Production cluster_2 Fuel Product cluster_3 Combustion & Emissions cluster_4 Environmental Impact Crude Oil Crude Oil Refining Refining Crude Oil->Refining Biomass / Renewable Electricity + CO2 Biomass / Renewable Electricity + CO2 Transesterification (Biodiesel) Transesterification (Biodiesel) Biomass / Renewable Electricity + CO2->Transesterification (Biodiesel) OME Synthesis OME Synthesis Biomass / Renewable Electricity + CO2->OME Synthesis Diesel Diesel Refining->Diesel Biodiesel Biodiesel Transesterification (Biodiesel)->Biodiesel OME OME OME Synthesis->OME Engine Combustion Engine Combustion Diesel->Engine Combustion Ecotoxicity & Biodegradability Ecotoxicity & Biodegradability Diesel->Ecotoxicity & Biodegradability Biodiesel->Engine Combustion Biodiesel->Ecotoxicity & Biodegradability OME->Engine Combustion OME->Ecotoxicity & Biodegradability Exhaust Emissions Exhaust Emissions Engine Combustion->Exhaust Emissions GHG Emissions GHG Emissions Exhaust Emissions->GHG Emissions Air Quality (Soot, NOx) Air Quality (Soot, NOx) Exhaust Emissions->Air Quality (Soot, NOx)

Caption: Life cycle stages and environmental impact considerations for OMEs, diesel, and biodiesel.

Conclusion and Future Outlook

Oxymethylene ethers present a compelling case as a cleaner-burning alternative to conventional diesel fuel. Their ability to significantly reduce soot emissions is a major advantage for improving air quality, particularly in urban areas and for off-road applications. When produced from renewable sources, OMEs also offer a viable pathway to decarbonize the transport sector.

However, for OMEs to be widely adopted, further research and development are necessary. Key areas for future investigation include:

  • Comprehensive Ecotoxicity and Biodegradability Studies: Generating a robust dataset on the environmental fate and effects of different OME chain lengths is critical for a complete risk assessment.

  • Optimization of Production Processes: Improving the efficiency and reducing the cost of renewable OME synthesis will be crucial for their economic viability.

  • Long-term Engine Performance and Durability: Extensive testing is needed to evaluate the long-term effects of OMEs on engine components and lubrication systems.

As the transportation sector continues to seek sustainable solutions, oxymethylene ethers are poised to play a significant role. Continued research and a thorough understanding of their environmental impact will be essential to realizing their full potential as a next-generation fuel.

References

A Comparative Analysis of 2,4,6,8,10-Pentaoxaundecane and Biodiesel as Diesel Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cleaner and more efficient diesel combustion has led to the exploration of various fuel additives. Among the promising candidates are 2,4,6,8,10-Pentaoxaundecane, a type of polyoxymethylene dimethyl ether (PODE), and biodiesel, a renewable fuel derived from vegetable oils or animal fats. This guide provides an objective comparison of their performance as diesel additives, supported by experimental data, to aid researchers in understanding their respective impacts on engine performance and emissions.

Quantitative Performance Data

The following tables summarize the quantitative effects of this compound (represented by PODEn, where 'n' is typically 3-5) and biodiesel on key diesel engine performance and emission parameters. The data is compiled from various studies and presented as percentage changes relative to standard diesel fuel.

Table 1: Impact on Engine Performance

Performance ParameterThis compound (PODEn)Biodiesel
Brake Power/Torque Slight decrease (up to -17.76% with higher blends)[1]Imperceptible power loss to slight decrease[2][3]
Brake Specific Fuel Consumption (BSFC) Increase (due to lower energy content)[1]Increase[2][3]
Brake Thermal Efficiency (BTE) Increase (up to 1.57%)[1]Generally a slight decrease[3]

Table 2: Impact on Gaseous and Particulate Emissions

Emission ComponentThis compound (PODEn)Biodiesel
Nitrogen Oxides (NOx) Slight increase[1]Increase[2][3]
Carbon Monoxide (CO) Significant reduction (up to -66.2%)[4]Substantial reduction[2][3]
Hydrocarbons (HC) Significant reduction (up to -24.42%)[1]Substantial reduction[2][3]
Particulate Matter (PM)/Soot Significant reduction (up to -82.35%)[1]Substantial reduction[2][3]

Experimental Protocols

The evaluation of diesel fuel additives typically follows standardized engine test procedures to ensure comparability and reproducibility of results. Key experimental protocols include:

1. Engine Dynamometer Testing (ISO 8178)

The International Organization for Standardization (ISO) 8178 is a standard that specifies a series of steady-state test cycles for non-road engines.[5][6][7]

  • Objective: To measure exhaust emissions and fuel consumption under various engine operating conditions (speed and torque).

  • Methodology:

    • The engine is mounted on a test bed and coupled to a dynamometer.

    • The engine is run through a sequence of predefined steady-state modes, each with a specific weighting factor. The ISO 8178-4 standard defines various cycles (e.g., C1, D1, E3) for different engine applications.[5][8]

    • Exhaust gas concentrations (NOx, CO, HC) and particulate matter are continuously measured using gas analyzers and particulate samplers.

    • Fuel consumption is measured gravimetrically or volumetrically.

    • The weighted average emissions and fuel consumption are calculated based on the weighting factors of each mode.

2. Injector Deposit Testing (CEC DW10)

The Coordinating European Council (CEC) has developed the DW10 test (CEC F-98-08) to evaluate the tendency of diesel fuels to form deposits in modern direct injection common rail engines.[9][10][11][12]

  • Objective: To assess the "keep clean" and "clean up" performance of fuel additives in preventing and removing injector nozzle deposits.

  • Methodology:

    • A Peugeot DW10B engine is used, which is known to be sensitive to injector fouling.[12]

    • For "keep clean" tests, the engine is run with a reference fuel known to cause deposits, both with and without the additive.

    • For "clean up" tests, the engine is first run with the fouling fuel to build up deposits, and then with the same fuel containing the additive.

    • Engine power is measured throughout the test. A loss of power indicates injector fouling.

    • The effectiveness of the additive is determined by its ability to prevent power loss or restore power.

Visualizing the Comparison

To better understand the experimental process and the comparative performance of these additives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Analysis Fuel_Blending Fuel Blending (Diesel + Additive) Engine_Setup Engine Setup on Dynamometer Fuel_Blending->Engine_Setup Fuel Supply Test_Cycle Run Standardized Test Cycle (e.g., ISO 8178) Engine_Setup->Test_Cycle Engine Operation Data_Acquisition Data Acquisition (Performance & Emissions) Test_Cycle->Data_Acquisition Real-time Monitoring Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Comparison Comparison with Baseline Diesel Data_Processing->Comparison

Caption: Experimental workflow for evaluating diesel additives.

Additive_Comparison cluster_pode This compound (PODEn) cluster_biodiesel Biodiesel PODE_NOx Slightly Increased NOx Bio_NOx Increased NOx PODE_Soot Significantly Reduced Soot/PM Bio_Soot Substantially Reduced Soot/PM PODE_CO_HC Significantly Reduced CO & HC Bio_CO_HC Substantially Reduced CO & HC PODE_Power Slight Power Decrease Bio_Power Minimal Power Impact PODE_BSFC Increased BSFC Bio_BSFC Increased BSFC

Caption: Logical comparison of additive performance.

Conclusion

Both this compound (as a representative of PODEn) and biodiesel demonstrate significant potential as diesel additives for reducing harmful emissions, particularly carbon monoxide, hydrocarbons, and particulate matter.[1][2][3][4] Their primary drawback is a slight increase in nitrogen oxide emissions and an increase in brake-specific fuel consumption due to their lower energy density compared to conventional diesel.

The choice between these additives may depend on specific research goals. This compound appears to offer a more pronounced reduction in soot emissions.[1] Biodiesel, being derived from renewable feedstocks, offers benefits in terms of lifecycle carbon emissions. Further research into the optimization of blend ratios and the use of co-additives could help mitigate the observed increase in NOx emissions and improve overall engine efficiency.

References

Economic Feasibility of OME4 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of cleaner and more sustainable energy sources has led to significant research into synthetic fuels. Among these, oxymethylene ethers (OMEs), particularly OME4 (tetroxymethylene glycol dimethyl ether), have emerged as a promising diesel fuel alternative or blend component. This guide provides an objective comparison of the economic feasibility and performance of OME4 production against other alternatives, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of alternative fuels.

I. Economic Analysis of OME4 Production

The economic viability of OME4 production is intricately linked to the cost of its primary feedstock, methanol.[1] Techno-economic analyses have established a strong linear relationship between the price of methanol and the final production cost of OMEs.

Production Cost Breakdown

Several studies have provided estimates for the production costs of OME mixtures (typically OME3-5). For a plant with a production capacity of 100,000 metric tons per year, the levelized product cost of OME is estimated to be approximately €79.08 per ton plus 1.31 times the cost of methanol in euros per ton.[1] Another study placed the production cost of OME3-5 at around €805 per ton for a 35,000-ton annual capacity, though this was based on a process still under research.[1]

A significant portion of the overall cost, estimated to be at least 80%, is attributed to the raw materials.[1] The capital expenditure (CAPEX) and operating expenditure (OPEX) are influenced by the chosen synthesis route and the plant scale.

Table 1: Estimated Production Costs for OME3-5

Cost ComponentEstimated ValueNotes
Levelized Product Cost (100 kt/a plant) €79.08/t + 1.31 x (Methanol Cost in €/t)[1]
Production Cost (35 kt/a plant) €805/tBased on a process under development.[1]
Raw Material Cost Contribution ≥80% of total cost[1]

II. OME4 Production Process

The synthesis of OME4 typically involves the reaction of methanol and formaldehyde or their derivatives, such as dimethyl ether (DME) and trioxane. The process is generally acid-catalyzed, utilizing catalysts like zeolites.[2]

Experimental Synthesis Protocol: Anhydrous Synthesis from Dimethyl Ether and Trioxane

This protocol describes a continuous, anhydrous liquid-phase synthesis of OMEs.

Materials and Equipment:

  • Reactants: Dimethyl ether (DME), Trioxane (TRI)

  • Catalyst: H-ZSM-5 zeolite

  • Apparatus: High-pressure reactor, continuous flow system, product separation unit (e.g., distillation columns)

Procedure:

  • Catalyst Preparation: The H-ZSM-5 zeolite catalyst is prepared and activated according to standard procedures.

  • Reaction Setup: The continuous flow reactor system is assembled and leak-tested. The reactor is packed with the prepared catalyst.

  • Reaction Conditions:

    • Temperature: 100 °C

    • Pressure: 40 bar

  • Reactant Feed: A continuous flow of DME and a solution of trioxane in an appropriate solvent are fed into the reactor at a defined weight hourly space velocity (WHSV).

  • Reaction: The reactants pass through the catalyst bed where the synthesis of OMEs occurs. The primary reaction involves the incorporation of trioxane into DME to form OME3, followed by transacetalization reactions to produce a distribution of OME chain lengths.[2]

  • Product Separation: The product stream from the reactor, containing a mixture of OMEs, unreacted starting materials, and byproducts, is directed to a separation unit. Distillation is commonly employed to separate the desired OME4 fraction from lighter and heavier components.

  • Analysis: The composition of the product mixture is analyzed using techniques such as gas chromatography (GC) to determine the yield and selectivity of OME4.

OME Production Pathway

The following diagram illustrates a simplified workflow for the continuous synthesis of OMEs from dimethyl ether and trioxane.

OME_Synthesis_Workflow DME Dimethyl Ether (DME) Reactor Continuous Flow Reactor (H-ZSM-5 Catalyst) DME->Reactor TRI Trioxane (TRI) TRI->Reactor Separation Product Separation (Distillation) Reactor->Separation Product Mixture OME4 OME4 Product Separation->OME4 Byproducts Byproducts & Unreacted Reactants Separation->Byproducts OME_Production_Pathway Methanol Methanol (CH3OH) Hemiformal Hemiformal (CH3O(CH2O)H) Methanol->Hemiformal + CH2O OME1 Dimethoxymethane (OME1) Methanol->OME1 Formaldehyde Formaldehyde (CH2O) Formaldehyde->Hemiformal OMEn Polyoxymethylene Dimethyl Ethers (OMEn) Formaldehyde->OMEn Hemiformal->OME1 + CH3OH Water Water (H2O) Hemiformal->Water OME1->OMEn + n CH2O OMEn->Water

References

A Comparative Guide to Oxymethylene Ether (OME) Fuel Blends: Regulatory Standards and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oxymethylene ether (OME) fuel blends against conventional diesel and biodiesel, focusing on regulatory standards, performance metrics, and the experimental protocols used for their evaluation. OMEs are a class of synthetic fuels that offer the potential for significantly cleaner combustion, making them a subject of intense research in the pursuit of more sustainable energy solutions.

Regulatory Landscape: Paving the Way for a New Fuel Class

The regulatory framework for OME fuel is still evolving, with Germany taking the lead in establishing a dedicated pre-standard. The primary standards governing diesel and related fuels in Europe are crucial benchmarks for assessing the viability of OMEs as a drop-in or blended fuel.

A key development is the German pre-standard DIN/TS 51699 , which outlines the requirements and test methods specifically for oxymethylene ethers.[1][2] This technical specification is a significant step towards the commercialization and standardization of OME fuels. For conventional diesel fuel, the EN 590 standard is the primary reference in Europe, setting the quality parameters that all diesel fuel must meet.

Below is a comparative table of the key fuel property specifications from DIN/TS 51699 for OME and EN 590 for diesel fuel.

PropertyOME (DIN/TS 51699)Diesel (EN 590)Test Method (ISO/EN/ASTM)
Cetane Number min. 70min. 51EN ISO 5165, ASTM D613
Density at 15°C ( kg/m ³) 1040 - 1070820 - 845EN ISO 3675, EN ISO 12185
Kinematic Viscosity at 40°C (mm²/s) 1.8 - 3.02.0 - 4.5EN ISO 3104, ASTM D445
Flash Point (°C) min. 65min. 55EN ISO 2719, ASTM D93
Distillation, 95% (v/v) recovered at (°C) max. 270max. 360EN ISO 3405, ASTM D86
Sulfur Content (mg/kg) max. 5.0max. 10.0EN ISO 20846, EN ISO 20884
Water Content (mg/kg) max. 200max. 200EN ISO 12937
Oxidation Stability (hours) min. 20min. 20EN 15751
Lubricity, HFRR wear scar diameter at 60°C (µm) max. 460max. 460EN ISO 12156-1

Performance Comparison: OME vs. Diesel and Biodiesel

Experimental studies have consistently demonstrated the potential of OME fuel blends to significantly reduce harmful emissions compared to conventional diesel and biodiesel. The high oxygen content and lack of carbon-carbon bonds in OME molecules contribute to a more complete combustion process.

Key Performance Metrics

The following table summarizes typical performance data for OME blends in comparison to diesel and biodiesel. The values presented are indicative and can vary depending on the specific OME chain lengths (e.g., OME₃-₅), blend ratio, engine type, and operating conditions.

Performance MetricConventional Diesel (B7)Biodiesel (B100)OME Blend (e.g., OME₂₅)
Particulate Matter (PM) Emissions BaselineReduction up to 50%Reduction >90%
Nitrogen Oxides (NOx) Emissions BaselineIncrease or DecreaseIncrease or Decrease
Soot/Smoke Emissions BaselineReductionVirtually eliminated
Brake Thermal Efficiency (BTE) ~40-45%Similar to DieselPotential for slight increase
Brake Specific Fuel Consumption (BSFC) BaselineSlight IncreaseSignificant Increase

Note on NOx Emissions: The impact of OME on NOx emissions is complex and can vary. Some studies report an increase due to the higher oxygen content leading to higher combustion temperatures, while others show a decrease, particularly when combined with exhaust gas recirculation (EGR).

Note on BSFC: The higher Brake Specific Fuel Consumption of OME is primarily due to its lower energy density (Lower Heating Value) compared to diesel. More fuel volume is required to produce the same amount of energy.

Experimental Protocols: A Foundation for Reliable Data

The evaluation of OME fuel blends relies on a suite of standardized experimental protocols to ensure the accuracy and comparability of results. These methods, predominantly from ASTM International and the European Committee for Standardization (CEN), cover the analysis of fuel properties, engine performance, and exhaust emissions.

Fuel Property Analysis
  • Cetane Number: This critical parameter for diesel fuels, indicating ignition quality, is determined using a standardized single-cylinder test engine.

    • ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil.[3][4][5][6]

    • EN ISO 5165: Petroleum products — Determination of the ignition quality of diesel fuels — Cetane engine method.[7][8][9]

  • Kinematic Viscosity: The resistance of the fuel to flow is crucial for the proper functioning of fuel injection systems.

    • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][10][11][12][13]

    • EN ISO 3104: Petroleum products — Transparent and opaque liquids — Determination of kinematic viscosity and calculation of dynamic viscosity.[14][15][16][17]

  • Flash Point: This is a key safety parameter, indicating the lowest temperature at which the fuel will ignite.

    • ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[1][18][19][20][21]

    • EN ISO 2719: Determination of flash point — Pensky-Martens closed cup method.[22][23][24][25]

Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a stationary engine mounted on a dynamometer, operated under controlled conditions that simulate various driving cycles.

  • Engine Dynamometer Testing: Standardized test cycles are used to evaluate engine performance and emissions under various load and speed conditions.

    • ISO 8178: Reciprocating internal combustion engines — Exhaust emission measurement. This standard defines several steady-state and transient test cycles for non-road engines.[26]

  • Gaseous Emissions Measurement: The concentrations of gaseous pollutants in the engine exhaust are measured using specific analytical techniques.

    • SAE J1003: Diesel Engine Emission Measurement Procedure.[27]

    • Commonly used analyzers include:

      • Chemiluminescence Detector (CLD) for Nitrogen Oxides (NOx).

      • Non-dispersive Infrared (NDIR) for Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

      • Flame Ionization Detector (FID) for Total Hydrocarbons (THC).

  • Particulate Matter (PM) Measurement: The mass of particulate matter is typically determined by passing a known volume of diluted exhaust gas through a filter, which is weighed before and after the test.

  • Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC): These are key metrics for engine efficiency.

    • BTE is the ratio of the power produced at the crankshaft to the energy input from the fuel.[28][29][30]

    • BSFC is the rate of fuel consumption divided by the power produced.[31][32][33][34][35]

Visualizing the Workflow: From Fuel to Data

The following diagrams illustrate the typical experimental workflow for evaluating OME fuel blends.

Experimental_Workflow_Fuel_Analysis cluster_fuel_prep Fuel Preparation cluster_fuel_analysis Fuel Property Analysis Fuel_Blending Fuel Blending (OME + Diesel/Biodiesel) Cetane Cetane Number (ASTM D613/EN ISO 5165) Fuel_Blending->Cetane Viscosity Kinematic Viscosity (ASTM D445/EN ISO 3104) Fuel_Blending->Viscosity FlashPoint Flash Point (ASTM D93/EN ISO 2719) Fuel_Blending->FlashPoint Density Density (EN ISO 3675) Fuel_Blending->Density Other_Properties Other Properties (Sulfur, Water, etc.) Fuel_Blending->Other_Properties

Caption: Workflow for the analysis of OME fuel blend properties.

Experimental_Workflow_Engine_Testing cluster_engine_setup Engine Setup & Operation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Results Engine Test Engine on Dynamometer Test_Cycle Engine Operation (ISO 8178 Cycles) Engine->Test_Cycle Fuel_System Fuel Supply System Fuel_System->Engine Performance_Data Performance Data (Torque, Speed, Fuel Flow) Test_Cycle->Performance_Data Emissions_Data Exhaust Gas Sampling & Analysis (PM, NOx, CO, HC) Test_Cycle->Emissions_Data Efficiency_Calc Efficiency Calculation (BTE, BSFC) Performance_Data->Efficiency_Calc Emissions_Results Emissions Characterization (g/kWh) Emissions_Data->Emissions_Results Comparison Comparison with Baseline Fuels Efficiency_Calc->Comparison Emissions_Results->Comparison

Caption: Workflow for engine performance and emissions testing of OME fuel blends.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,6,8,10-Pentaoxaundecane was found. The following disposal procedures are based on best practices for handling similar, structurally related chemicals and general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. The step-by-step procedures outlined below are designed to ensure the safe handling and disposal of this compound and associated waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is unavailable, caution should be exercised.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield to protect against potential splashes.
Hand Protection Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use.
Body Protection A standard laboratory coat should be worn to protect skin and clothing.
Respiratory Use in a well-ventilated area. If the substance is volatile or if aerosols may be generated, a respirator may be necessary. Consult with your EHS office.

II. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and contaminated materials.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the chemical itself, solutions, and any used labware (e.g., pipette tips, gloves, absorbent paper), should be treated as chemical waste.

    • Segregate this waste stream from other, incompatible chemical wastes to prevent accidental reactions.

  • Containerization:

    • Collect liquid waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with this compound.

    • Collect solid waste, such as contaminated gloves and wipes, in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

  • Labeling:

    • Properly label all waste containers with the full chemical name: "this compound".

    • Include the concentration (if in solution) and the date of accumulation.

    • Attach a hazardous waste tag if required by your institution.

  • Storage:

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound A Start: Identify Waste (Chemical & Contaminated Materials) BB BB A->BB B Wear Appropriate PPE C Segregate from Incompatible Waste D Collect in Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F G End: Compliant Disposal F->G BB->C

Figure 1: Disposal Workflow for this compound

Essential Safety and Operational Guide for 2,4,6,8,10-Pentaoxaundecane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6,8,10-Pentaoxaundecane (CAS No. 13352-75-5) was not available through the conducted searches. The following guidance is based on the general safety profiles of structurally similar short-chain polyethers and ethers. This information is intended to provide immediate, essential safety and logistical information. However, it is imperative to obtain and review the specific SDS from your chemical supplier before any handling, use, or disposal of this substance. The recommendations provided here should be considered as a baseline for safe operations.

This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to foster a culture of safety in the laboratory.

Immediate Safety and Handling Precautions

This compound is a polyether. Ethers as a class of chemicals present several potential hazards that must be addressed with appropriate safety measures.

Potential Hazards of Short-Chain Polyethers:

  • Flammability: Many short-chain ethers are flammable and can form explosive mixtures with air. It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1]

  • Peroxide Formation: Ethers have a tendency to form unstable and potentially explosive peroxides upon exposure to air and light.[1] This risk increases with storage time.

  • Inhalation: Inhalation of ether vapors can cause central nervous system depression, leading to symptoms such as drowsiness, dizziness, and in high concentrations, unconsciousness and respiratory paralysis.[1]

  • Skin and Eye Contact: Direct contact with ethers may cause irritation to the skin and eyes.[1] Prolonged or repeated skin contact can lead to more severe irritation.[2]

  • Toxicity: Some short-chain glycol ethers have been associated with adverse health effects, including reproductive and developmental toxicity.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE based on general knowledge of ether handling.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.To protect the eyes from splashes and vapors.
Hand Protection Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are often suitable for incidental contact, but the specific glove type and thickness should be selected based on the supplier's SDS and glove manufacturer's compatibility charts. For prolonged contact, thicker, reusable gloves may be necessary.[5]To prevent skin contact and potential absorption of the chemical.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered.To protect the skin from accidental splashes and contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential to exceed occupational exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent the inhalation of potentially harmful vapors.

Quantitative Safety Data for Structurally Similar Compounds

The following table summarizes key quantitative data for some common ethers. This data is for informational purposes only and may not accurately reflect the properties of this compound.

ParameterDiethyl EtherEthylene Glycol Monomethyl Ether (EGME)
CAS Number 60-29-7109-86-4
Workplace Exposure Limit (WEL) - 8-hr TWA 100 ppm[1][5]Proposed: 0.1 ppm (OSHA)[3]
Workplace Exposure Limit (WEL) - 15-min STEL 200 ppm[1][5]Not Established
Flash Point -45°C (-49°F)[6]39°C (102°F)
Lower Explosive Limit (LEL) 1.9%[1]2.5%
Upper Explosive Limit (UEL) 36%[1]19.8%

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be performed in a well-ventilated laboratory.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment and potential ignition sources.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder. For larger transfers, use a funnel.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Peroxide Detection: If the container has been opened and stored for an extended period, it is advisable to test for the presence of peroxides before use, especially before any distillation or concentration steps.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Mark the date of receipt and the date of first opening on the container to track its age and potential for peroxide formation.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Identification: this compound waste should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams unless it is known to be compatible.

  • Containerization: Use a chemically resistant container for waste collection. Ensure the container is in good condition and can be securely sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Proceed to handling Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Experiment complete Decontaminate Work Area Decontaminate Work Area Collect Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.